Fequesetide
Description
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Properties
Molecular Formula |
C36H66N10O13 |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H66N10O13/c1-18(2)17-21(39)30(52)41-22(9-5-7-15-37)31(53)42-23(10-6-8-16-38)32(54)45-28(19(3)47)34(56)43-24(12-14-27(50)51)33(55)46-29(20(4)48)35(57)44-25(36(58)59)11-13-26(40)49/h18-25,28-29,47-48H,5-17,37-39H2,1-4H3,(H2,40,49)(H,41,52)(H,42,53)(H,43,56)(H,44,57)(H,45,54)(H,46,55)(H,50,51)(H,58,59)/t19-,20-,21+,22+,23+,24+,25+,28+,29+/m1/s1 |
InChI Key |
LVLWJWXFRFTMLK-JMWNXRNDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Fequesetide's Mechanism of Action in Cell Migration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fequesetide, a synthetic peptide, represents the core active domain of Thymosin Beta 4 (Tβ4), a ubiquitous 43-amino acid polypeptide critical in tissue repair and regeneration.[1] this compound's primary role in promoting cell migration is central to its therapeutic potential in wound healing and various regenerative applications. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced cell migration, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action
This compound's pro-migratory effects are multifaceted, primarily revolving around its interaction with the actin cytoskeleton and the subsequent activation of downstream signaling cascades. As the principal G-actin-sequestering protein, Tβ4 (and by extension, this compound) regulates the dynamic process of actin polymerization, which is fundamental to cell motility.[2] The central actin-binding domain of Tβ4, corresponding to this compound, is responsible for inducing the expression of matrix metalloproteinases (MMPs), enzymes crucial for remodeling the extracellular matrix (ECM) to facilitate cell movement.
Signaling Pathways in this compound-Mediated Cell Migration
This compound leverages intricate signaling networks to orchestrate cell migration. Two prominent pathways have been identified: the Integrin-Linked Kinase (ILK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Integrin-Linked Kinase (ILK)/IQGAP1/Rac1 Signaling Pathway
This compound, through its interaction with the actin cytoskeleton, influences the ILK signaling cascade. This pathway is pivotal in colon cancer cell migration and metastasis.[3][4][5] Overexpression of Tβ4 leads to increased activity of Rac1, a small GTPase that plays a crucial role in lamellipodia formation and cell protrusion. This activation is mediated by the scaffolding protein IQGAP1, which forms a complex with ILK.[3][4][5] Knockdown of Tβ4 results in a concurrent reduction in ILK and IQGAP1 protein levels, leading to diminished cell migration.[3][4][5]
Phosphoinositide 3-kinase (PI3K)/Akt/eNOS Signaling Pathway
This compound also stimulates the directional migration of endothelial progenitor cells (EPCs) through the PI3K/Akt/eNOS signaling pathway.[6] Treatment of EPCs with Tβ4 leads to a time- and concentration-dependent phosphorylation of Akt and endothelial nitric oxide synthase (eNOS).[6] The pro-migratory effect of Tβ4 on these cells is blocked by inhibitors of PI3K and eNOS, indicating the critical role of this pathway.[6]
Role of Matrix Metalloproteinases (MMPs)
A key aspect of this compound-induced cell migration is the upregulation of MMPs. Tβ4 has been shown to increase the expression of several MMPs, including MMP-1, MMP-2, and MMP-9, in a cell-specific manner in keratinocytes, endothelial cells, and fibroblasts.[7] The catalytic activity of MMPs is necessary for Tβ4 to promote epithelial cell migration.[8] This effect is attributed to the central actin-binding domain of Tβ4, which is this compound.[7]
Quantitative Data on this compound-Mediated Cell Migration
The following tables summarize the quantitative effects of Tβ4 (and by extension, this compound) on cell migration from various studies.
| Cell Type | Assay Type | Tβ4 Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Boyden Chamber | Not specified | Four- to sixfold increase in migration compared to media alone. | [9] |
| Keratinocytes | Boyden Chamber | 10 pg | Two- to threefold stimulation of migration over media alone. | [10] |
| SW480 Colon Carcinoma Cells | 3D Collagen Invasion | 0.2 µM | Highest level of invasiveness (biphasic dose-response). | [11] |
| Human Conjunctival Epithelial Cells | Boyden Chamber | Dose-dependent | Stimulated migration in a dose-dependent manner. | [12] |
| Endothelial Progenitor Cells (EPCs) | Transwell Migration | Concentration-dependent | Induced migration in a concentration-dependent manner. | [6] |
| Rat Palatal (RP) Cells | Migration Assay | 100 and 1,000 ng/ml | Stimulated cell migration. | [13] |
| Human Hepatic Stellate (LX-2) Cells | Wound Healing & Transwell | 1,000 ng/mL | Suppressed cell migration. | [14] |
| Cell Type | Assay Type | Dimeric Tβ4 (DTβ4) vs. Tβ4 Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Transwell Migration | 1 µg/mL | DTβ4 induced migration of 38.5 ± 1.5 cells, compared to 21.3 ± 1.5 for Tβ4. | [15] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Transwell Migration | 10 µg/mL | DTβ4 induced migration of 59.8 ± 2.5 cells, compared to 29.6 ± 1.8 for Tβ4. | [15] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Scratch Assay (12 hours) | 1 µg/mL | Average migration distance of 45.32 ± 8.8 µm for DTβ4, compared to 22.45 ± 4.2 µm for Tβ4. | [15] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Scratch Assay (12 hours) | 10 µg/mL | Average migration distance of 80.2 ± 9.8 µm for DTβ4, compared to 56.5 ± 4.8 µm for Tβ4. | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Transwell Migration (Boyden Chamber) Assay
This assay is commonly used to assess the chemotactic response of cells to a test substance.
Materials:
-
24-well Transwell inserts (e.g., 8.0 µm pore size)
-
Cell culture plates (24-well)
-
Cell culture medium (serum-free and with serum)
-
This compound (or Tβ4) at various concentrations
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of medium containing the desired concentration of this compound (or Tβ4) to the lower chamber of each well. Use serum-free medium as a negative control and medium with a known chemoattractant (e.g., 10% FBS) as a positive control.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixing solution for 10-20 minutes. Subsequently, stain the cells by immersing the insert in a staining solution for 10-20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view using an inverted microscope.
Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close an artificial "wound" created in a confluent cell monolayer.
Materials:
-
Multi-well plates (e.g., 6-well or 24-well)
-
Cell culture medium
-
This compound (or Tβ4) at various concentrations
-
Phosphate-buffered saline (PBS)
-
Sterile pipette tips (e.g., p200)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of each well.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh cell culture medium containing the desired concentration of this compound (or Tβ4). Include a control well with medium alone.
-
Image Acquisition: Immediately after adding the treatment, acquire images of the wounds at time 0. Continue to acquire images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Use image analysis software to measure the area of the wound in each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
Conclusion
This compound, as the active domain of Tβ4, is a potent promoter of cell migration. Its mechanism of action is centered on the regulation of the actin cytoskeleton and the activation of key signaling pathways, including the ILK/IQGAP1/Rac1 and PI3K/Akt/eNOS cascades. Furthermore, this compound's ability to upregulate matrix metalloproteinases is crucial for creating a permissive environment for cell movement. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in promoting tissue repair and regeneration. Further studies focusing specifically on this compound are warranted to delineate any subtle differences from the full-length Tβ4 molecule and to optimize its clinical application.
References
- 1. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration-Dependent Pleiotropic Effects of Thymosin Beta4 and Cofilin on the Migratory Activity of Carcinoma Cells [mdpi.com]
- 3. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Thymosin beta4 induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymosin beta4 promotes matrix metalloproteinase expression during wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase activity is necessary for thymosin beta 4 promotion of epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Thymosin Beta 4 on Cell Mechanics and Motility [open.fau.de]
- 12. Thymosin beta4 promotes human conjunctival epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. karger.com [karger.com]
- 15. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Fequesetide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fequesetide, a heptapeptide with the amino acid sequence Leu-Lys-Lys-Thr-Glu-Thr-Gln (LKKTETQ), represents the primary actin-binding domain of the protein thymosin β4. This peptide is a key mediator of cell migration, wound healing, and tissue regeneration. This technical guide provides a comprehensive overview of the structural characteristics of this compound, the experimental methodologies likely employed for its structural determination, and its role in cellular signaling pathways. All quantitative data are summarized for clarity, and key processes are visualized using DOT language diagrams.
Primary Structure and Physicochemical Properties
This compound is a linear peptide comprised of seven amino acids. Its primary structure and key physicochemical properties are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | Leu-Lys-Lys-Thr-Glu-Thr-Gln (LKKTETQ) |
| Molecular Formula | C36H66N10O13 |
| Molecular Weight | 847.0 g/mol |
| CAS Number | 476014-70-7 |
Methodology for Structural Determination
The primary structure of this compound was likely determined through sequential analysis of its parent protein, thymosin β4. The scientific literature indicates that the complete amino acid sequence of thymosin β4 was established using automated Edman degradation.[1] This classical method for peptide sequencing provides a robust and reliable approach for determining the precise order of amino acids in a polypeptide chain.
Experimental Protocol: Edman Degradation
Edman degradation is a stepwise process that removes one amino acid at a time from the N-terminus of a peptide.[2][3] The general protocol involves a series of chemical reactions:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC specifically targets the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) peptide derivative.[3][4]
-
Cleavage: The sample is treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This selectively cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, while the rest of the peptide chain remains intact.[3][5]
-
Conversion and Identification: The ATZ-amino acid is extracted and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[5] The specific PTH-amino acid is then identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to known standards.
-
Cycle Repetition: The shortened peptide is then subjected to the next cycle of coupling, cleavage, and identification to determine the subsequent amino acid in the sequence. This process is repeated until the entire peptide sequence is determined.[4]
Modern peptide sequencing often utilizes mass spectrometry, which offers higher sensitivity and speed.[6] However, given the historical context of thymosin β4's characterization, Edman degradation is the most probable method used.
References
- 1. Action and Traction: Cytoskeletal Control of Receptor Triggering at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. ehu.eus [ehu.eus]
- 6. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to Fequesetide and its Relationship to Thymosin Beta-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of regenerative medicine and drug development, the exploration of endogenous peptides and their synthetic derivatives offers promising avenues for therapeutic intervention. Thymosin Beta-4 (Tβ4), a naturally occurring peptide, has garnered significant attention for its multifaceted roles in tissue repair, anti-inflammatory processes, and angiogenesis. Fequesetide, a synthetic peptide, represents a targeted approach to harness the therapeutic potential of Tβ4. This technical guide provides a comprehensive overview of this compound, its direct relationship to Thymosin Beta-4, their comparative biological activities, and the intricate signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this field.
This compound and its Relationship to Thymosin Beta-4
This compound is a synthetic heptapeptide with the amino acid sequence Ac-LKKTETQ-OH. It is a fragment of the larger 43-amino acid protein, Thymosin Beta-4. Specifically, this compound comprises the central actin-binding domain of Tβ4 (amino acids 17-23). This region is crucial for many of Tβ4's biological activities, including its ability to promote cell migration and wound healing. The development of this compound was driven by the goal of creating a smaller, more stable, and potentially more potent molecule that retains the key therapeutic properties of the full-length Tβ4 protein.
Mechanisms of Action
The primary mechanism of action for both Thymosin Beta-4 and this compound revolves around their interaction with actin, a critical component of the cellular cytoskeleton.
-
Actin Sequestration and Polymerization: Tβ4 is a major G-actin (globular actin) sequestering protein in cells. By binding to G-actin, it maintains a pool of actin monomers that can be readily utilized for polymerization into F-actin (filamentous actin) when required for processes like cell migration, division, and intracellular transport. This regulation of actin dynamics is fundamental to cellular motility and structural integrity. This compound, containing the actin-binding motif, mimics this function.
-
Modulation of Inflammatory Responses: Both molecules have demonstrated potent anti-inflammatory properties. They can downregulate the expression of pro-inflammatory cytokines and inhibit the activation of key inflammatory signaling pathways, such as the NF-κB pathway.
-
Promotion of Angiogenesis: Tβ4 and this compound promote the formation of new blood vessels, a process crucial for tissue repair and regeneration. This is achieved, in part, by stimulating the migration and proliferation of endothelial cells and upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
-
Stimulation of Cell Migration and Proliferation: A key therapeutic effect is the ability to enhance the migration and proliferation of various cell types, including keratinocytes, fibroblasts, and endothelial cells, which are essential for wound closure and tissue regeneration.
Comparative Biological Activities
While this compound is derived from Tβ4, their potencies and specific effects can differ. The following tables summarize available quantitative data to facilitate a comparison of their biological activities.
Table 1: Actin Binding and Cell Migration
| Parameter | Thymosin Beta-4 | This compound | Reference |
| Actin Binding Affinity (Kd) | ~1 µM | Data not available | [1] |
| Keratinocyte Migration | 2-3 fold increase at 10 pg | Comparable to Tβ4 in aged animals | [2][3] |
| Endothelial Cell Migration | 4-6 fold increase over media alone | Data not available | [4] |
| Coronary Artery Cell Migration | Significant increase | Data not available | [4] |
| B16-F10 Melanoma Cell Migration | 2.3-fold increase | Data not available | [5] |
| Hepatic Stellate Cell Migration | Suppression of migration | Data not available | [6] |
Table 2: Angiogenesis
| Assay | Thymosin Beta-4 | This compound | Reference |
| Coronary Artery Ring Sprouting | Doubling of vessel area at 100 ng | Data not available | [7] |
| Tube Formation (HUVEC) | Increased tube formation | Data not available | [7] |
Table 3: Gene and Protein Expression
| Target | Cell Type | Thymosin Beta-4 Effect | This compound Effect | Reference |
| MMP-2 (pro-MMP2) | Rat Palatal Cells | 3.8-fold increase at 1,000 ng/ml | Data not available | [8] |
| MMP-2 (active MMP2) | Rat Palatal Cells | 1.3-fold increase at 1,000 ng/ml | Data not available | [8] |
| VEGF | Rat Palatal Cells | 2.1-fold increase at 1,000 ng/ml | Data not available | [8] |
| Laminin-5 γ2 chain | Human Corneal Epithelial Cells | >2-fold increase | Data not available | [9] |
| TGF-β1 | Human Corneal Epithelial Cells | >2-fold increase | Data not available | [9] |
Table 4: In Vivo Wound Healing
| Animal Model | Parameter | Thymosin Beta-4 Effect | This compound Effect | Reference |
| Rat Full-Thickness Wound | Re-epithelialization | 42% increase at 4 days, 61% at 7 days | Data not available | [10] |
| db/db Diabetic Mice | Wound Contracture & Collagen Deposition | Significantly increased | Comparable to Tβ4 | [3] |
| Aged Mice | Keratinocyte Migration, Wound Contracture, Collagen Deposition | Accelerated healing | Comparable to Tβ4 | [3] |
Table 5: Pharmacokinetics
| Species | Parameter | Thymosin Beta-4 | This compound | Reference |
| Mice (400 µg IP) | Serum Concentration | 2.34 ± 0.54 µg/ml (2-40 min) | Data not available | |
| Healthy Human Volunteers (IV) | Half-life | Dose-proportional, increasing with dose | Data not available | [11] |
Key Experimental Protocols
In Vivo Murine Excisional Wound Healing Model
This protocol describes the creation and analysis of full-thickness excisional wounds in mice to evaluate the efficacy of therapeutic agents.[11]
Materials:
-
Mice (e.g., C57BL/6, db/db diabetic mice)
-
Anesthesia (e.g., isoflurane)
-
Hair clippers and depilatory cream
-
Surgical scissors, forceps, and biopsy punch (e.g., 4-6 mm)
-
Sterile saline or PBS
-
Topical formulation of this compound/Tβ4 or vehicle control
-
Dressing (e.g., Tegaderm)
-
Calipers or imaging system for wound measurement
-
Tissue fixation and embedding reagents (e.g., 10% formalin, paraffin)
-
Histological stains (e.g., Hematoxylin and Eosin, Masson's Trichrome)
Procedure:
-
Anesthetize the mouse.
-
Shave the dorsal surface and apply depilatory cream to remove remaining hair.
-
Clean the surgical area with an antiseptic solution.
-
Create one or more full-thickness excisional wounds using a biopsy punch.
-
Apply the test substance (this compound, Tβ4, or vehicle) topically to the wound bed.
-
Cover the wound with a sterile, occlusive dressing.
-
Monitor the animals daily and measure the wound area at specified time points (e.g., days 3, 7, 10, 14) using calipers or a digital imaging system.
-
At the end of the study, euthanize the animals and harvest the wound tissue.
-
Fix the tissue in 10% formalin, process, and embed in paraffin.
-
Section the tissue and perform histological staining (H&E for general morphology and re-epithelialization, Masson's Trichrome for collagen deposition).
-
Quantify parameters such as wound closure rate, re-epithelialization, granulation tissue formation, and collagen content.
In Vitro Cell Migration (Transwell) Assay
This assay, also known as a Boyden chamber assay, is used to quantify the migratory response of cells to a chemoattractant.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size for endothelial or fibroblast cells)
-
24-well plates
-
Cell culture medium (e.g., DMEM, EGM-2)
-
Fetal Bovine Serum (FBS) or other chemoattractants
-
This compound or Tβ4
-
Cells of interest (e.g., HUVECs, fibroblasts)
-
Calcein-AM or DAPI for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-24 hours prior to the assay.
-
Add medium containing the chemoattractant (e.g., FBS) and the test substance (this compound or Tβ4 at various concentrations) to the lower chamber of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Calcein-AM or DAPI).
-
Count the number of migrated cells in several fields of view using a fluorescence microscope or quantify the total fluorescence using a plate reader.
Ex Vivo Aortic Ring Angiogenesis Assay
This assay provides a model to study the sprouting of new blood vessels from a segment of an existing vessel.
Materials:
-
Thoracic aorta from a rat or mouse
-
Collagen gel or Matrigel
-
Endothelial cell growth medium (e.g., EGM-2)
-
This compound or Tβ4
-
48-well plates
-
Surgical instruments (scissors, forceps)
-
Inverted microscope with a camera
Procedure:
-
Harvest the thoracic aorta from a euthanized animal under sterile conditions.
-
Remove the surrounding fibro-adipose tissue.
-
Cut the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a collagen gel or Matrigel in a 48-well plate.
-
Allow the gel to polymerize.
-
Add endothelial cell growth medium containing the test substance (this compound, Tβ4, or vehicle) to each well.
-
Incubate the plate at 37°C.
-
Monitor the rings daily for the formation of microvessel sprouts.
-
Capture images of the sprouts at regular intervals (e.g., every 2-3 days for up to 2 weeks).
-
Quantify the extent of sprouting by measuring the number, length, and area of the sprouts using image analysis software.
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
RIPA buffer or other lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with this compound, Tβ4, or control.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes by quantifying the amount of corresponding mRNA.[8]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VEGF, MMP2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound, Tβ4, or control for the desired time.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Assess the quality and quantity of the RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA, primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument. The amplification conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit, a key indicator of NF-κB pathway activation.[12][13]
Materials:
-
Cells cultured on coverslips
-
Stimulant (e.g., TNF-α)
-
This compound or Tβ4
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with this compound, Tβ4, or vehicle for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate duration.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with blocking solution.
-
Incubate the cells with the primary anti-NF-κB p65 antibody.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathways
This compound and Thymosin Beta-4 exert their pleiotropic effects by modulating several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and migration. Tβ4 has been shown to activate this pathway, which is crucial for its pro-angiogenic and cardioprotective effects.[14][15][16][17] Activation of this pathway by Tβ4 can lead to the phosphorylation and activation of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Tβ4 has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[14] This inhibitory effect is a key component of the anti-inflammatory properties of Tβ4 and this compound.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for tissue development, regeneration, and stem cell regulation. Tβ4 has been implicated in the activation of this pathway, particularly in processes like hair follicle development.[14]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway plays a complex role in tissue repair, with both pro- and anti-fibrotic effects depending on the context. Tβ4 has been shown to interact with this pathway, often in an inhibitory manner, to reduce fibrosis.[9][14][18]
Conclusion
This compound, as the core active fragment of Thymosin Beta-4, holds significant promise as a therapeutic agent for a range of conditions characterized by tissue injury and inflammation. Its ability to modulate fundamental cellular processes such as actin dynamics, cell migration, and key signaling pathways underscores its potential in regenerative medicine. This technical guide provides a foundational understanding of the relationship between this compound and Tβ4, their mechanisms of action, and methods for their evaluation. Further research, particularly direct comparative studies, will be crucial to fully elucidate the therapeutic advantages of this compound and to advance its clinical development.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. karger.com [karger.com]
- 7. Thymosin beta4 enhances endothelial cell differentiation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF‐κB p65 immunofluorescence assay [bio-protocol.org]
- 13. 2.9. Immunofluorescence Assay for NF-κB p65 [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. How to activate and detect Wnt signaling? [web.stanford.edu]
- 16. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 17. fivephoton.com [fivephoton.com]
- 18. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Functions of Peptides in Tissue Repair
Please Note: This technical guide utilizes Thymosin Beta 4 (Tβ4), a well-researched and pivotal peptide in tissue regeneration, as a representative example to illustrate the biological functions and mechanisms of peptides in tissue repair. Information on a peptide specifically named "Fequesetide" is not available in the current scientific literature. The data, protocols, and pathways described herein are based on published studies of Tβ4.
Introduction to Thymosin Beta 4 (Tβ4) in Tissue Regeneration
Thymosin Beta 4 (Tβ4) is a highly conserved, 43-amino acid peptide that is a major G-actin-sequestering molecule in eukaryotic cells. It is found in nearly all tissues and cell types, with particularly high concentrations in platelets and white blood cells. Upon tissue injury, Tβ4 is released from platelets and various other cells, initiating a cascade of events that promote healing and reduce further damage. Its multifaceted role in tissue repair encompasses the promotion of cell migration, angiogenesis, and stem cell mobilization and differentiation, alongside the inhibition of inflammation, apoptosis, and fibrosis. These diverse biological activities make Tβ4 a significant subject of research for therapeutic applications in dermal, cardiac, ocular, and neurological repair.
Core Biological Functions and Mechanisms of Action
Tβ4's primary role in tissue repair is orchestrated through several key biological functions:
-
Promotion of Cell Migration and Proliferation: Tβ4 binds to G-actin, regulating actin polymerization, which is crucial for cell motility. This interaction facilitates the migration of keratinocytes, endothelial cells, and fibroblasts to the wound site, a critical step in re-epithelialization and tissue reconstruction.
-
Angiogenesis: Tβ4 stimulates the formation of new blood vessels, a process vital for supplying oxygen and nutrients to the healing tissue. It upregulates the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
-
Anti-inflammatory Effects: Tβ4 exhibits potent anti-inflammatory properties by down-regulating the expression of pro-inflammatory cytokines and chemokines. It can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Inhibition of Apoptosis: Tβ4 protects cells from programmed cell death (apoptosis) under stress conditions, such as hypoxia or inflammation. It achieves this by upregulating anti-apoptotic proteins like Bcl-2 and inhibiting the activity of caspases.
-
Reduction of Fibrosis: Tβ4 plays a role in minimizing scar formation by decreasing the number of myofibroblasts at the wound site.
Key Signaling Pathways Modulated by Tβ4
Tβ4 exerts its pleiotropic effects by modulating several intracellular signaling pathways.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and migration. Tβ4 has been shown to activate this pathway, which in turn promotes endothelial cell survival and migration, contributing to its pro-angiogenic effects.
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is integral to stem cell regulation and tissue development. Tβ4 can activate this pathway, leading to the upregulation of downstream targets like c-Myc, which promotes cell proliferation and contributes to the regenerative process, for instance, in the survival of skin flaps.
Fequesetide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fequesetide, the heptapeptide sequence Leu-Lys-Lys-Thr-Glu-Thr-Gln (LKKTETQ), represents the central actin-binding domain of the naturally occurring protein Thymosin Beta 4 (Tβ4).[1][2] As the primary active site of Tβ4, this compound is instrumental in key biological processes including cell migration, wound healing, and angiogenesis.[1][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological functions of this compound, with a focus on its underlying signaling pathways and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development.
Discovery and Identification
This compound was identified as the core functional region within Thymosin Beta 4 (Tβ4), a 43-amino acid polypeptide known for its significant role in tissue repair and regeneration.[1][3] While Tβ4 as a whole was found to sequester G-actin monomers and promote cell motility, subsequent research aimed to delineate the specific domains responsible for these activities. Through systematic analysis of Tβ4 fragments, the central region encompassing amino acids 17-23, with the sequence LKKTETQ, was pinpointed as the primary site of actin interaction.[1][2] This heptapeptide was found to be naturally present in wound fluid, underscoring its physiological relevance in the healing process.[2] Further studies demonstrated that this synthetic peptide alone could replicate many of the pro-reparative functions of the full-length Tβ4 protein, including the promotion of dermal wound repair in models of impaired healing. These findings established this compound as a key bioactive molecule and a promising candidate for therapeutic development.
Synthesis of this compound
The chemical synthesis of this compound is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, enabling efficient purification by simple filtration and washing.
Physicochemical Properties of this compound
| Property | Value |
| Sequence | Leu-Lys-Lys-Thr-Glu-Thr-Gln (LKKTETQ) |
| CAS Number | 476014-70-7[4][5] |
| Molecular Formula | C36H66N10O13[4][5] |
| Molecular Weight | 846.97 g/mol [4] |
| Appearance | White to off-white solid[4] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard Fmoc/tBu strategy for the manual synthesis of this compound.
Materials:
-
Fmoc-Gln(Trt)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Sequential): For each amino acid in the sequence (from C-terminus to N-terminus: Thr, Glu, Thr, Lys, Lys, Leu):
-
Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Proceed to the Fmoc deprotection step for the newly added amino acid.
-
-
Cleavage and Deprotection:
-
After the final amino acid (Leu) is coupled and deprotected, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Characterization:
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through its interaction with actin and the subsequent modulation of key signaling pathways involved in cell survival, proliferation, and migration.
Summary of Biological Activities
| Biological Process | Effect of this compound |
| Actin Binding | Sequesters G-actin monomers, influencing cytoskeletal dynamics. |
| Cell Migration | Promotes the migration of various cell types, including keratinocytes and endothelial cells.[1][3] |
| Wound Healing | Accelerates dermal wound closure and tissue regeneration.[1][3] |
| Angiogenesis | Stimulates the formation of new blood vessels.[1][3] |
| Anti-inflammatory | Contributes to the anti-inflammatory effects observed with Tβ4. |
Note: Quantitative bioactivity data (e.g., IC50, Kd, EC50) for this compound is not extensively available in public literature. The activities are primarily characterized through qualitative and semi-quantitative in vitro and in vivo assays.
Signaling Pathways
This compound is known to influence the Akt and NF-κB signaling pathways, which are central to its observed biological activities.
-
Akt Signaling Pathway: this compound, as the active domain of Tβ4, is understood to promote cell survival and proliferation by activating the Akt pathway. This is thought to occur through the activation of Integrin-Linked Kinase (ILK), which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell cycle progression.
-
NF-κB Signaling Pathway: The anti-inflammatory effects of Tβ4, and by extension this compound, are partly mediated through the inhibition of the NF-κB pathway. NF-κB is a key transcription factor that upregulates the expression of pro-inflammatory cytokines. By preventing its activation, this compound can dampen the inflammatory response.
Visualization of Signaling Pathways
Key Experimental Protocols
The following protocols are foundational for assessing the bioactivity of this compound.
In Vitro Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration, simulating the closure of a wound.
Materials:
-
Human keratinocytes (HaCaT) or human umbilical vein endothelial cells (HUVECs)
-
12-well culture plates
-
Sterile 10 µL pipette tips
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation: Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cell cycle.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 10 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL) to the wells.
-
Imaging: Immediately capture images of the scratch at designated points (time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell Cell Migration Assay
This assay quantifies the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cells (e.g., HUVECs)
-
Serum-free medium
-
Chemoattractant: Medium with 10% FBS or a specific growth factor (e.g., VEGF)
-
This compound stock solution
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium, with or without this compound at various concentrations. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 4-24 hours (time is cell-type dependent) at 37°C and 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe away the non-migrated cells from the top of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol, then stain with crystal violet.
-
Imaging and Quantification: Wash the inserts, allow them to dry, and then image the stained cells using a microscope. Count the number of migrated cells in several random fields to determine the average number of migrated cells per condition.
Western Blot for Akt Phosphorylation
This method is used to assess the activation of the Akt signaling pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse this compound-treated and control cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of Akt phosphorylation.
Experimental Workflow Visualization
Conclusion
This compound, the active heptapeptide fragment of Tβ4, demonstrates significant potential as a therapeutic agent for promoting tissue repair and regeneration. Its well-defined activities in promoting cell migration and angiogenesis, coupled with its anti-inflammatory properties, make it an attractive candidate for further investigation in various pathological conditions, including chronic wounds and ischemic injuries. The established methods for its chemical synthesis and biological characterization, as detailed in this guide, provide a solid foundation for researchers to explore its full therapeutic potential. Future studies should focus on elucidating the precise molecular interactions of this compound with its cellular targets and on obtaining comprehensive quantitative data to better define its potency and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Three distinct F-actin binding sites in the Dictyostelium discoideum 34,000 dalton actin bundling protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C36H66N10O13 | CID 10169788 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Therapeutic Peptides in Angiogenesis and Vasculogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing ones, and vasculogenesis, the de novo formation of blood vessels, are critical processes in both normal physiological functions and various pathological conditions. The modulation of these processes holds significant therapeutic potential for a range of diseases, including ischemic cardiovascular conditions, chronic wounds such as diabetic foot ulcers, and tissue regeneration. In recent years, therapeutic peptides have emerged as a promising class of molecules for stimulating angiogenesis and vasculogenesis. Their high specificity, potency, and potential for targeted delivery offer distinct advantages over traditional growth factor therapies. This technical guide provides an in-depth overview of the role of pro-angiogenic and vasculogenic peptides, with a focus on their mechanisms of action, signaling pathways, and the experimental methodologies used to evaluate their efficacy. While the specific peptide "fequesetide" is not documented in publicly available scientific literature, this guide will explore the core principles of peptide-mediated angiogenesis and vasculogenesis through well-characterized examples, providing a robust framework for research and development in this field.
Introduction to Angiogenesis and Vasculogenesis
Angiogenesis and vasculogenesis are fundamental processes for tissue development, growth, and repair. While both result in the formation of new blood vessels, they differ in their origin. Vasculogenesis is the primary mechanism during embryonic development, where endothelial progenitor cells (EPCs) differentiate and assemble into a primitive vascular network.[1] Angiogenesis, on the other hand, is the sprouting of new capillaries from existing blood vessels, a process that is crucial for wound healing and tissue expansion in adults.[2]
These processes are tightly regulated by a complex interplay of growth factors, cytokines, and extracellular matrix (ECM) components. Key signaling molecules include Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factors (FGFs), and angiopoietins.[3] Dysregulation of angiogenesis is implicated in numerous diseases. Insufficient angiogenesis can lead to chronic wounds and ischemic tissue damage, while excessive angiogenesis is a hallmark of cancer and certain inflammatory disorders.[4]
Therapeutic peptides offer a targeted approach to modulate these pathways. By mimicking the action of natural pro-angiogenic factors or by interacting with specific cellular receptors, these peptides can stimulate endothelial cell proliferation, migration, and tube formation, ultimately leading to the creation of new vascular networks.[5][6]
Mechanisms of Action of Pro-Angiogenic and Vasculogenic Peptides
Therapeutic peptides that promote angiogenesis and vasculogenesis can be broadly categorized based on their mechanism of action. The most prominent classes include VEGF-mimetic peptides and integrin-binding peptides.
VEGF-Mimetic Peptides
Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is a master regulator of angiogenesis. It binds to VEGF receptors (VEGFRs), primarily VEGFR-2, on endothelial cells, triggering a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival.[3][7] VEGF-mimetic peptides are designed to replicate the biological activity of VEGF by binding to and activating VEGFRs.[8]
One notable example is the QK peptide , a 15-amino-acid peptide that mimics the helical structure of the VEGF binding site.[9] The QK peptide has been shown to bind to VEGFR-2 and activate downstream signaling pathways, promoting endothelial cell proliferation and tube formation in vitro and neovascularization in vivo.[10][11]
Signaling Pathway:
The binding of a VEGF-mimetic peptide to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of several key downstream pathways:
-
Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, via calmodulin and calcineurin, leads to the activation of the transcription factor NFAT. DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK signaling cascade, promoting cell proliferation.[7]
-
PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). The PI3K/Akt pathway is crucial for endothelial cell survival by inhibiting apoptosis and also plays a role in vasodilation through the activation of endothelial nitric oxide synthase (eNOS).[3]
Caption: VEGF-Mimetic Peptide Signaling Pathway.
Integrin-Binding Peptides
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions.[12] In the context of angiogenesis, integrins such as αvβ3 and α5β1 are highly expressed on activated endothelial cells and play a crucial role in cell adhesion, migration, and survival.[13] Integrin-binding peptides often contain the arginine-glycine-aspartic acid (RGD) motif, which is a recognition sequence for many integrins.[14]
By binding to integrins on endothelial cells, these peptides can trigger intracellular signaling cascades that promote angiogenic processes.[15] For example, cyclic RGD peptides have been shown to enhance the formation of interconnected vascular-like networks of endothelial cells in 3D hydrogel cultures.[15]
Signaling Pathway:
The binding of an integrin-binding peptide to its receptor on the endothelial cell surface leads to integrin clustering and the recruitment of focal adhesion proteins, such as focal adhesion kinase (FAK) and Src kinase. This initiates a signaling cascade that can cross-talk with growth factor receptor pathways:
-
FAK/Src Pathway: The activation of FAK and Src leads to the phosphorylation of downstream targets that regulate the actin cytoskeleton, promoting cell migration and spreading.[15]
-
Cross-talk with VEGFR Signaling: Integrin activation can enhance the signaling output of VEGFR-2, leading to a more robust angiogenic response. This synergy is crucial for coordinating cell migration and proliferation.[12]
Caption: Integrin-Binding Peptide Signaling Pathway.
Quantitative Data on Pro-Angiogenic Peptides
The efficacy of pro-angiogenic peptides is typically evaluated through a series of in vitro and in vivo assays. The following tables summarize quantitative data from representative studies on various pro-angiogenic peptides.
Table 1: In Vitro Efficacy of Pro-Angiogenic Peptides
| Peptide | Assay | Cell Type | Concentration | Result | Reference |
| Comb1 | Proliferation | Microvascular Endothelial Cells | 10-100 nM | Up to 47% increase in proliferation | [16] |
| Comb1 | Angiogenesis | Microvascular Endothelial Cells | 10-100 nM | 200% increase in angiogenesis | [16][17] |
| UN3 | Angiogenesis | Endothelial Cells | Not specified | 250% increase in angiogenic response | [16] |
| UN3 | Proliferation | Endothelial Cells | Not specified | 50% increase in proliferation | [16] |
| E7-QK | Tube Formation | HUVECs | 1 µM | Similar angiogenic function to VEGF | [10][11] |
| Peptide Lv | Sprouting | HUVECs | Not specified | Significantly higher sprouting density | [18] |
Table 2: In Vivo Efficacy of Pro-Angiogenic Peptides
| Peptide | Model | Outcome Measured | Result | Reference |
| Comb1 & UN3 | Diabetic Porcine Wound | Angiogenesis & Re-epithelialization | Significantly improved compared to control | [16] |
| SDF-1α | Matrigel Plug in Mice | CD34+ Cell Migration | Substantial chemoattraction | [19] |
| Peptide Lv | Chicken Chorioallantoic Membrane (CAM) | Vascular Area & Vessel Length | Significantly increased | [20] |
| SVVYGLR | Mouse Model | Angiogenesis | Induced angiogenesis | [21] |
Experimental Protocols for Assessing Angiogenesis and Vasculogenesis
A variety of standardized assays are employed to evaluate the pro-angiogenic and vasculogenic potential of therapeutic peptides. These can be broadly classified into in vitro and in vivo methods.
In Vitro Assays
In vitro assays provide a controlled environment to study specific aspects of the angiogenic process, such as endothelial cell proliferation, migration, and differentiation.[22]
Endothelial Cell Tube Formation Assay:
This is one of the most widely used in vitro assays to assess the ability of endothelial cells to form capillary-like structures.[23]
-
Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel) in the presence of the test peptide. In response to pro-angiogenic stimuli, the cells will align and form a network of interconnected tubes.
-
Methodology:
-
Coat a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend endothelial cells (e.g., HUVECs) in serum-free media containing the desired concentration of the test peptide.
-
Seed the cells onto the Matrigel-coated plate.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the tube network using a microscope and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.[24]
-
Caption: Endothelial Cell Tube Formation Assay Workflow.
Endothelial Cell Migration Assay (Boyden Chamber Assay):
This assay measures the chemotactic response of endothelial cells to a pro-angiogenic peptide.[22]
-
Principle: Endothelial cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the test peptide. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
-
Methodology:
-
Coat the underside of the transwell membrane with an ECM protein (e.g., fibronectin or collagen).
-
Place media containing the test peptide in the lower chamber.
-
Seed endothelial cells in serum-free media in the upper chamber.
-
Incubate for 4-24 hours at 37°C.
-
Remove non-migrated cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
In Vivo Assays
In vivo assays are essential for evaluating the angiogenic potential of a peptide in a complex physiological environment.[25]
Chick Chorioallantoic Membrane (CAM) Assay:
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis.[22]
-
Principle: The CAM of a developing chicken embryo is a highly vascularized membrane. The test peptide is applied to the CAM, and the resulting angiogenic response is observed and quantified.
-
Methodology:
-
Create a small window in the shell of a fertilized chicken egg at day 7-8 of incubation.
-
Apply the test peptide, often incorporated into a slow-release pellet or sponge, directly onto the CAM.
-
Reseal the window and incubate for 2-3 days.
-
Observe the area around the implant for the formation of new blood vessels radiating towards the implant.
-
Quantify the angiogenic response by counting the number of new vessel branches or by measuring the vessel density in the area.
-
Matrigel Plug Assay:
This assay assesses the ability of a peptide to induce the formation of new blood vessels into a subcutaneous implant in a living animal.
-
Principle: Matrigel, a solubilized basement membrane preparation, is mixed with the test peptide and injected subcutaneously into a mouse. The Matrigel solidifies at body temperature, forming a plug. Over time, host cells, including endothelial cells, will invade the plug and form new blood vessels in response to the pro-angiogenic stimulus.
-
Methodology:
-
Mix liquid Matrigel with the test peptide on ice.
-
Inject the mixture subcutaneously into the flank of a mouse.
-
After 7-21 days, excise the Matrigel plug.
-
Process the plug for histological analysis.
-
Quantify the extent of vascularization by staining for endothelial cell markers (e.g., CD31) or by measuring the hemoglobin content of the plug.[26]
-
Conclusion
Therapeutic peptides represent a powerful and versatile tool for modulating angiogenesis and vasculogenesis. Their ability to specifically target key receptors and signaling pathways involved in blood vessel formation offers significant potential for the treatment of a wide range of ischemic and wound healing disorders. While the specific peptide "this compound" remains to be characterized in the scientific literature, the principles and methodologies outlined in this guide provide a comprehensive framework for the research, development, and evaluation of novel pro-angiogenic and vasculogenic peptides. Continued innovation in peptide design, including the development of more stable and targeted delivery systems, will undoubtedly pave the way for new and effective therapies that harness the regenerative power of angiogenesis.
References
- 1. Quantitative Analysis of Factors Regulating Angiogenesis for Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies for Enhancing Angiogenesis in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction in Vasculogenesis and Developmental Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Development of Targeted Pro-angiogenic Therapies for Ischemic Diabetic" by Jenny B Lin [docs.lib.purdue.edu]
- 5. Discovery of bioactive peptides as therapeutic agents for skin wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter - Peptides Interacting with Growth Factor Receptors Regulating Angiogenesis | Bentham Science [benthamscience.com]
- 7. youtube.com [youtube.com]
- 8. Structure-Based Design of Peptides Targeting VEGF/VEGFRs | MDPI [mdpi.com]
- 9. “Click” Immobilization of a VEGF-Mimetic Peptide on Decellularized Endothelial Extracellular Matrix to Enhance Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites [mdpi.com]
- 11. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20090257952A1 - Engineered Integrin Binding Peptides - Google Patents [patents.google.com]
- 15. Integrin binding peptides facilitate growth and interconnected vascular-like network formation of rat primary cortical vascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bioactive peptides found to promote wound healing |… | Clinician.com [clinician.com]
- 18. mdpi.com [mdpi.com]
- 19. SDF-1 Stimulates Vasculogenesis and Enhances Ewing’s Sarcoma Tumor Growth in the Absence of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Self-Assembling Peptide-Based Hydrogels in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. A graph-theoretic framework for quantitative analysis of angiogenic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative angiogenesis assays in vivo--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative analysis of angiogenesis using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Signaling Pathways Activated by Fequesetide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fequesetide, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant interest for its therapeutic potential in tissue repair and regeneration. Operating under the research name TB-500, this compound is recognized as the primary actin-binding and biologically active domain of Tβ4. Its mechanism of action is multifaceted, involving the activation and modulation of several key intracellular signaling pathways that govern cell migration, proliferation, survival, and inflammation. This technical guide provides an in-depth overview of the core signaling cascades influenced by this compound, presenting available quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the molecular interactions.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by influencing a network of interconnected signaling pathways. The primary pathways identified in the literature are crucial for cellular processes integral to wound healing, angiogenesis, and the inflammatory response.
NF-κB Signaling Pathway: Attenuation of Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to downregulate the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[1] This anti-inflammatory action is critical for creating a conducive environment for tissue repair. The proposed mechanism involves the upregulation of microRNA-146a, which in turn targets and reduces the levels of IRAK1 and TRAF6, key adapter proteins in the Toll-like receptor (TLR) signaling pathway that leads to NF-κB activation.[2]
Diagram of the this compound-Mediated NF-κB Signaling Pathway
Caption: this compound's anti-inflammatory effect via NF-κB pathway modulation.
MAPK Signaling Pathway: Regulation of Cellular Responses
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing p38, ERK, and JNK, is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. This compound appears to modulate MAPK signaling in a manner that favors the resolution of inflammation and promotes cell survival.[2] Studies suggest that this compound treatment leads to increased activity of p38 MAPK, which is often associated with anti-inflammatory responses, while concurrently decreasing the activity of ERK1/2 and JNK1, kinases that are more active in the early stages of inflammation.[2]
Diagram of this compound's Influence on the MAPK Signaling Pathway
Caption: this compound's modulatory effects on the MAPK signaling cascade.
VEGF Signaling Pathway: Promotion of Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis), a critical process in wound healing and tissue regeneration. This compound has been shown to upregulate the expression of VEGF and its receptor, VEGFR2 (also known as KDR/Flk-1), thereby promoting angiogenesis.[3][4] The binding of VEGF to VEGFR2 initiates a downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.
Diagram of this compound-Induced VEGF Signaling Pathway
Caption: Pro-angiogenic effects of this compound through the VEGF pathway.
Quantitative Data on this compound's Signaling Effects
While much of the literature describes the qualitative effects of this compound on signaling pathways, specific quantitative data is emerging. The following table summarizes available data from in vitro and in vivo studies.
| Pathway Component | Cell/Model System | This compound (TB-500) Concentration | Observed Effect | Reference |
| NF-κB Pathway | ||||
| IRAK1 & TRAF6 Proteins | Oligodendrocyte Progenitor Cells | 25-100 ng/mL | Reduced protein levels | [2] |
| MAPK Pathway | ||||
| p38 MAPK | Oligodendrocyte Progenitor Cells | Not specified | Increased activity | [2] |
| ERK1/2 & JNK1 | Oligodendrocyte Progenitor Cells | Not specified | Decreased activity | [2] |
| VEGF Pathway | ||||
| VEGF-A Expression | Not specified | Not specified | Increased expression | [2] |
| Angiopoietin-2 & Tie2 Receptor | Not specified | Not specified | Increased expression | [2] |
| Cell Migration | ||||
| Cell Migration | PAM212 Cells | 15-25 µg/mL | Promoted cell migration | [5] |
Experimental Protocols for Studying this compound's Signaling Activity
To facilitate further research into the mechanisms of this compound, this section provides detailed methodologies for key experiments.
Western Blotting for Analysis of Signaling Protein Phosphorylation
This protocol is designed to quantify the activation of signaling proteins (e.g., p38, ERK, JNK, Akt) by measuring their phosphorylation status.
Experimental Workflow for Western Blotting
Caption: Step-by-step workflow for Western blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and grow to 80-90% confluency. Treat with desired concentrations of this compound for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38 and anti-total-p38) overnight at 4°C. A typical antibody dilution is 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[6]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration, a key process in wound healing.
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the in vitro wound healing (scratch) assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a multi-well plate and culture until a confluent monolayer is formed.[7]
-
Wound Creation: Use a sterile pipette tip to create a uniform scratch across the center of the cell monolayer.[7]
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing different concentrations of this compound. A serum-free medium can be used to minimize cell proliferation.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a phase-contrast microscope.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of this compound to promote the formation of capillary-like structures by endothelial cells.
Experimental Workflow for Tube Formation Assay
Caption: Workflow for the in vitro angiogenesis (tube formation) assay.
Detailed Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate.[8]
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[8]
-
Cell Seeding: Resuspend endothelial cells (e.g., HUVECs) in medium containing various concentrations of this compound and seed them onto the Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C for 4-12 hours to allow for the formation of tube-like structures.
-
Imaging: Capture images of the tube networks using a phase-contrast microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized software.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for promoting tissue repair and regeneration through its influence on key intracellular signaling pathways. Its ability to modulate inflammation via the NF-κB and MAPK pathways, and to promote angiogenesis through the VEGF pathway, underscores its multifaceted mechanism of action. While current research provides a strong foundation for understanding these effects, further studies are warranted to elucidate the precise quantitative impact of this compound on these signaling cascades. Future research should focus on obtaining more detailed dose-response data, exploring the temporal dynamics of pathway activation, and investigating the potential for synergistic effects when combined with other therapeutic agents. A deeper understanding of the molecular mechanisms of this compound will be instrumental in optimizing its clinical application for a range of regenerative therapies.
References
- 1. youtube.com [youtube.com]
- 2. corepeptides.com [corepeptides.com]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. peptidesciences.com [peptidesciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Fequesetide Gene and Protein Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fequesetide is a synthetic peptide based on an active site of the protein Thymosin Beta-4 (Tβ4) and is involved in processes such as actin binding, cell migration, and wound healing.[1][2] This technical guide provides a comprehensive overview of the methodologies required to analyze the gene and protein expression profiles associated with this compound treatment. It includes detailed experimental protocols for quantitative Real-Time PCR (qPCR), Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA). Furthermore, this document presents hypothetical data in structured tables and visualizes key signaling pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of this compound's mechanism of action and its effects on cellular processes.
Introduction to this compound
This compound is a peptide segment that constitutes the active site within the Tβ4 protein, which is responsible for actin binding, cell migration, and wound healing.[1] Tβ4, a widely distributed multifunctional peptide, is crucial in various physiological and pathological processes, including promoting angiogenesis and proliferation, while inhibiting apoptosis and inflammation.[3] The activities of Tβ4 are attributed to specific active sites within the peptide sequence.[4] For instance, Tβ4 and its derivatives have shown potential in tissue repair and regeneration.[5] Understanding the impact of this compound on gene and protein expression is critical for elucidating its therapeutic potential and mechanism of action. This guide outlines the standard methodologies for these analyses.
Hypothetical Signaling Pathway of this compound
This compound, as a derivative of Tβ4, is hypothesized to modulate intracellular signaling pathways that govern cell survival, proliferation, and inflammatory responses. Tβ4 has been shown to regulate various signaling pathways including PI3K/Akt/eNOS, Notch, and TGF-β.[3][6] A plausible mechanism of action for this compound involves its interaction with cell surface receptors, leading to the activation of downstream kinase cascades, such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[7]
Figure 1. Hypothetical this compound-induced PI3K/Akt signaling pathway.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the impact of this compound on the expression of a target gene (e.g., Cyclin D1) and its corresponding protein product.
Table 1: Relative mRNA Expression of Cyclin D1 in Response to this compound Treatment
| Treatment Group | Concentration | Duration (hours) | Relative mRNA Expression (Fold Change ± SD) |
| Vehicle Control | 0 µM | 24 | 1.00 ± 0.12 |
| This compound | 1 µM | 24 | 2.54 ± 0.21 |
| This compound | 10 µM | 24 | 4.89 ± 0.35 |
| This compound | 50 µM | 24 | 5.12 ± 0.40 |
Data are normalized to the vehicle control group. N=3 per group.
Table 2: Cyclin D1 Protein Levels in Response to this compound Treatment
| Treatment Group | Concentration | Duration (hours) | Relative Protein Expression (Normalized Intensity ± SD) |
| Vehicle Control | 0 µM | 48 | 1.00 ± 0.15 |
| This compound | 1 µM | 48 | 2.15 ± 0.25 |
| This compound | 10 µM | 48 | 3.98 ± 0.31 |
| This compound | 50 µM | 48 | 4.25 ± 0.38 |
Data are normalized to the vehicle control group and quantified from Western blot analysis. N=3 per group.
Experimental Workflow
The general workflow for analyzing the genetic and protein expression changes induced by this compound is outlined below.
Figure 2. General experimental workflow for this compound analysis.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for the quantification of mRNA transcripts.
-
Cell Culture and Treatment: Seed cells (e.g., human dermal fibroblasts) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a specified duration (e.g., 24 hours).
-
RNA Extraction: Aspirate media and wash cells with ice-cold PBS. Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent) and extract total RNA according to the manufacturer's protocol. Quantify RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., Cyclin D1) and a housekeeping gene (e.g., GAPDH), and the diluted cDNA template.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with cycling conditions such as: initial denaturation at 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30 seconds.[8]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle control.[8]
Western Blotting for Protein Expression Analysis
This protocol details the detection and quantification of specific proteins.[9][10]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10] Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Protein Quantification
This protocol is suitable for quantifying secreted proteins in the cell culture medium.[11][12][13]
-
Sample Collection: Collect the conditioned media from this compound-treated and control cells. Centrifuge to remove cellular debris.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target secreted protein overnight at 4°C.[14]
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (conditioned media) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate and Substrate: Wash the plate and add streptavidin-HRP. After another wash, add a TMB substrate solution and incubate in the dark until a color develops.
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. Calculate the protein concentration based on the standard curve.
Logical Relationships in this compound's Mechanism of Action
The therapeutic effects of this compound are likely the result of a cascade of molecular events. The diagram below illustrates the logical progression from receptor binding to the ultimate cellular responses.
Figure 3. Logical flow from this compound administration to tissue repair.
Conclusion
This technical guide provides a foundational framework for investigating the effects of this compound on gene and protein expression. The detailed protocols for qPCR, Western blotting, and ELISA, combined with structured data presentation and visual diagrams of pathways and workflows, offer a comprehensive resource for researchers and drug development professionals. By applying these methodologies, it is possible to systematically elucidate the molecular mechanisms underlying the therapeutic potential of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. innerbody.com [innerbody.com]
- 3. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymosin β4: a multi-functional regenerative peptide. Basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 7. Targeting Signalling Pathways in Chronic Wound Healing [mdpi.com]
- 8. Purification and Characterization of Anti-Inflammatory Peptide Fractions from Enzymatic Hydrolysate of Abalone Viscera [mdpi.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. ptglab.com [ptglab.com]
- 11. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 12. affbiotech.cn [affbiotech.cn]
- 13. ELISA Protocol [protocols.io]
- 14. ulab360.com [ulab360.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Semaglutide
Introduction
Semaglutide is a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] It is indicated for the treatment of type 2 diabetes, as an adjunct to diet and exercise to improve glycemic control, and for chronic weight management in adults with obesity or overweight with at least one weight-related comorbidity.[1][2] Additionally, it is approved to reduce the risk of major adverse cardiovascular events in adults with type 2 diabetes and established cardiovascular disease.[3][4] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of semaglutide, detailed experimental methodologies from key clinical trials, and visual representations of its mechanism of action and experimental workflows.
Pharmacokinetics
Semaglutide exhibits a predictable pharmacokinetic profile characterized by a long half-life that facilitates once-weekly subcutaneous administration.[5] Oral formulations are also available, though with lower bioavailability.[1]
Absorption
-
Subcutaneous Administration: Semaglutide is well-absorbed following subcutaneous injection, with a high bioavailability of approximately 89%.[1][6] Peak plasma concentrations are typically reached within 1 to 3 days of administration.[6] Steady-state concentrations are achieved after 4 to 5 weeks of once-weekly dosing.[6][7]
-
Oral Administration: The oral bioavailability of semaglutide is significantly lower, around 0.8% to 1-2%, under optimal dosing conditions.[1][8][9] Absorption is influenced by factors such as post-dose fasting time and the volume of water co-ingested.[5][8][9]
Distribution
The distribution of semaglutide is not extensively detailed in the provided results, but its long half-life and stable steady-state concentrations suggest a distribution profile that supports sustained therapeutic effects.
Metabolism
Semaglutide is metabolized primarily through proteolysis, the breakdown of its peptide structure.[1]
Excretion
The primary routes of excretion for semaglutide metabolites are via urine and feces.[1]
Quantitative Pharmacokinetic Parameters
| Parameter | Subcutaneous Administration | Oral Administration | Source(s) |
| Bioavailability | 89% | 0.8% - 2% | [1][6][8][9] |
| Time to Peak Plasma Concentration (Tmax) | 1 to 3 days | Not Specified | [6] |
| Elimination Half-Life (t½) | ~7 days | ~7 days | [1][10] |
| Time to Steady State | 4 to 5 weeks | Not Specified | [6][7][10] |
Pharmacodynamics
Semaglutide exerts its therapeutic effects by acting as a selective GLP-1 receptor agonist, mimicking the actions of the native GLP-1 hormone.[1][7][11] Its mechanism of action is multifaceted, impacting glucose metabolism, appetite, and cardiovascular health.[2][6][11]
Mechanism of Action
-
Stimulation of Insulin Secretion: Semaglutide enhances glucose-dependent insulin secretion from pancreatic β-cells.[2][6][7][11] This action helps to lower blood glucose levels, particularly after meals.[7]
-
Inhibition of Glucagon Secretion: It suppresses the release of glucagon, a hormone that raises blood glucose levels, in a glucose-dependent manner.[1][2][7][11]
-
Delayed Gastric Emptying: Semaglutide causes a minor delay in gastric emptying, which slows the rate of glucose absorption into the bloodstream after a meal.[6][7][10]
-
Appetite Regulation and Weight Management: Semaglutide acts on appetite centers in the brain, promoting feelings of satiety and reducing hunger.[6][11] This central nervous system effect contributes significantly to its efficacy in weight management.[11]
Signaling Pathway of Semaglutide's Action on a Pancreatic β-Cell
Caption: Semaglutide binding to the GLP-1 receptor initiates a signaling cascade leading to insulin secretion.
Quantitative Pharmacodynamic Outcomes from Clinical Trials
| Trial Program | Participant Population | Treatment | Mean Weight Loss | Source(s) |
| STEP 1, 3, 4, & 8 | Overweight or obese adults without type 2 diabetes | Semaglutide 2.4 mg once-weekly | 14.9% - 17.4% at week 68 | [12] |
| STEP 2 | Overweight or obese adults with type 2 diabetes | Semaglutide 2.4 mg once-weekly | 9.6% at week 68 | [12] |
| STEP 5 | Overweight or obese adults | Semaglutide 2.4 mg once-weekly | 15.2% at week 104 | [12] |
| STEP UP | Adults with BMI ≥30 kg/m ² without diabetes | Semaglutide 7.2 mg once-weekly | 20.7% at week 72 | [13] |
Experimental Protocols
The clinical development of semaglutide has been extensive, with the STEP (Semaglutide Treatment Effect in People with obesity) program being pivotal in establishing its efficacy for weight management.
STEP Clinical Trial Program: General Methodology
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide for weight management in adults with overweight or obesity.[12]
-
Study Design: Randomized, double-blind, placebo-controlled trials.[1][12]
-
Participants: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.[12] Some trials specifically enrolled patients with type 2 diabetes.[12]
-
Intervention: Participants were randomized to receive once-weekly subcutaneous injections of semaglutide (escalating to a target dose, typically 2.4 mg) or a matching placebo, in addition to lifestyle intervention (diet and physical activity counseling).[12][14][15]
-
Dose Escalation: A common dose-escalation regimen was employed to improve tolerability, starting at 0.25 mg once-weekly and titrating upwards every 4 weeks to 0.5 mg, 1.0 mg, 1.7 mg, and finally the 2.4 mg maintenance dose at week 16.[12][14][15]
-
Duration: Trial durations were typically 68 weeks or longer.[12]
-
Primary Endpoint: The primary endpoint was typically the percentage change in body weight from baseline to the end of the treatment period.[12]
Experimental Workflow for a Typical STEP Trial
Caption: Generalized workflow of the STEP clinical trial program from screening to final assessment.
Pharmacokinetic and Pharmacodynamic Assessment in a Phase 1 Trial (NCT04016974)
-
Objective: To investigate the pharmacokinetics, pharmacodynamics, safety, and tolerability of oral semaglutide in healthy Chinese subjects.[16]
-
Study Design: A single-center, multiple-dose, placebo-controlled trial.[16]
-
Participants: 32 healthy Chinese adults were randomized.[16]
-
Intervention: Participants received once-daily oral semaglutide (escalating from 3 mg to 14 mg) or placebo for 12 weeks.[16]
-
Pharmacokinetic Endpoints: The primary pharmacokinetic endpoint was the area under the semaglutide concentration-time curve over a 24-hour dosing interval at steady state (AUC0-24h,sema,SS).[16] A key secondary endpoint was the maximum observed semaglutide plasma concentration at steady state (Cmax,sema,SS).[16]
-
Pharmacodynamic Endpoints: Supportive secondary pharmacodynamic endpoints included changes in body weight and fasting plasma glucose.[16]
-
Sampling: Blood samples were collected regularly during the treatment and follow-up periods to determine pharmacokinetic parameters.[16]
Conclusion
Semaglutide possesses a favorable pharmacokinetic profile, particularly its long half-life, which allows for convenient once-weekly subcutaneous dosing. Its pharmacodynamic effects, mediated through GLP-1 receptor agonism, lead to significant improvements in glycemic control and substantial weight loss. The extensive clinical trial data, especially from the STEP program, have robustly established its therapeutic efficacy and safety profile. This guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. Semaglutide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. novo-pi.com [novo-pi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GLP-1 RA Mechanism of Action | Ozempic® (semaglutide) injection 0.5 mg, 1 mg, or 2 mg [novomedlink.com]
- 8. Original Article [sciencehub.novonordisk.com]
- 9. scispace.com [scispace.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. skinlogic.org [skinlogic.org]
- 12. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Original Article [sciencehub.novonordisk.com]
Methodological & Application
Application Notes and Protocols for Fequesetide In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fequesetide is a synthetic peptide segment representing the active site of Thymosin β4, a protein known for its role in actin binding, cell migration, and wound healing.[1] As a derivative of a multifunctional regenerative peptide, this compound holds significant therapeutic potential.[2] Its parent molecule, Thymosin β4, is involved in various cellular processes including the reduction of apoptosis and inflammation, making this compound a promising candidate for research in tissue repair and regeneration.[2][3] In vitro studies of this compound are crucial for elucidating its mechanism of action and evaluating its efficacy in a controlled cellular environment.
These application notes provide detailed protocols for in vitro experiments to characterize the biological activity of this compound, including its effects on cell proliferation, migration, and key signaling pathways.
Key Experimental Protocols
General Cell Culture and Maintenance of Human Dermal Fibroblasts (HDFs)
This protocol outlines the basic steps for culturing HDFs, a relevant cell type for studying wound healing.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of HDFs rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T75 flask.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using 2-3 mL of Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a 1:3 or 1:4 ratio.
Cell Proliferation Assay (WST-1 Assay)
This assay determines the effect of this compound on the proliferation of HDFs.
Materials:
-
HDFs
-
Complete growth medium
-
This compound (lyophilized)
-
Serum-free DMEM
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Serum Starvation: Replace the medium with 100 µL of serum-free DMEM and incubate for another 24 hours to synchronize the cells.
-
This compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. Replace the medium with 100 µL of the this compound solutions (e.g., 0, 1, 10, 100, 1000 ng/mL).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Scratch (Wound Healing) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
HDFs
-
Complete growth medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HDFs in 6-well plates and grow to 90-100% confluency.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells.
-
This compound Treatment: Add serum-free medium containing different concentrations of this compound (e.g., 0, 10, 100 ng/mL).
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to investigate the effect of this compound on the phosphorylation of key signaling proteins like Akt and ERK.
Materials:
-
HDFs
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat HDFs with this compound for a specified time (e.g., 15, 30, 60 minutes). Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
The following tables present representative quantitative data for the described experiments. Note: This data is illustrative and may not reflect actual experimental outcomes.
Table 1: Effect of this compound on HDF Proliferation (WST-1 Assay)
| This compound (ng/mL) | 24h (% of Control) | 48h (% of Control) | 72h (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 102 ± 4.8 | 108 ± 5.5 | 115 ± 6.3 |
| 10 | 110 ± 6.1 | 125 ± 7.2 | 140 ± 8.1 |
| 100 | 122 ± 7.5 | 145 ± 8.9 | 165 ± 9.5 |
| 1000 | 120 ± 6.9 | 142 ± 8.5 | 162 ± 9.2 |
Data are presented as mean ± SD.
Table 2: Effect of this compound on HDF Migration (Scratch Assay)
| This compound (ng/mL) | Wound Closure at 24h (%) |
| 0 (Control) | 35 ± 4.5 |
| 10 | 55 ± 5.1 |
| 100 | 78 ± 6.3 |
Data are presented as mean ± SD.
Table 3: Effect of this compound on Akt and ERK Phosphorylation (Western Blot)
| Treatment | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Control (0 min) | 1.0 | 1.0 |
| This compound (100 ng/mL) - 15 min | 2.5 ± 0.3 | 1.8 ± 0.2 |
| This compound (100 ng/mL) - 30 min | 3.8 ± 0.4 | 2.9 ± 0.3 |
| This compound (100 ng/mL) - 60 min | 2.1 ± 0.2 | 1.5 ± 0.1 |
Data are presented as mean ± SD relative to the control.
Visualizations
This compound Experimental Workflow
References
Application Notes and Protocols for Fequesetide in a Murine Model of Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the therapeutic efficacy of a novel peptide, Fequesetide, in a murine model of cutaneous wound healing. The described methodology utilizes a splinted excisional wound model to mimic human wound repair by preventing wound contraction. Detailed procedures for wound creation, this compound administration, and subsequent analysis of the healing process are outlined. This document also includes representations of key signaling pathways potentially modulated by this compound and a generalized experimental workflow to guide researchers in their study design.
Introduction
Impaired wound healing presents a significant clinical challenge, necessitating the development of novel therapeutic agents that can accelerate and improve the quality of tissue repair. Bioactive peptides have emerged as promising candidates due to their high specificity, potent biological activity, and favorable safety profile.[1][2][3] this compound is a hypothetical novel peptide designed to promote wound healing by modulating key cellular processes such as cell migration, proliferation, and inflammation. This document provides a detailed protocol for its application in a well-established murine model of wound healing. The wound healing process is a complex biological event involving four main stages: hemostasis, inflammation, proliferation, and tissue remodeling.[4]
Key Signaling Pathways in Wound Healing
The therapeutic effects of peptides in wound healing are often mediated through the modulation of specific signaling pathways. While the precise mechanism of this compound is under investigation, several pathways are known to be critical in wound repair and are potential targets.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for skin development and regeneration.[5] Its activation promotes the proliferation and migration of dermal fibroblasts and keratinocytes, which are essential for wound closure and tissue regeneration.[5]
Figure 1: Wnt/β-catenin signaling pathway in wound healing.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
TGF-β signaling plays a pivotal role in all phases of wound healing, including inflammation, angiogenesis, re-epithelialization, and matrix deposition.[6][7] The TGF-β/Smad pathway, in particular, stimulates fibroblast proliferation and differentiation into myofibroblasts, which are critical for wound contraction and collagen synthesis.[7]
Figure 2: TGF-β/Smad signaling pathway in wound healing.
Experimental Protocol
This protocol describes the use of a full-thickness excisional wound model in mice, which is a widely accepted model for studying cutaneous wound healing.[8][9] To prevent wound contraction, which is the primary mode of healing in rodents, a silicone splint is applied.[10] This model better recapitulates the granulation tissue formation and re-epithelialization seen in human wound healing.[10]
Materials
-
8-12 week old male or female C57BL/6 or BALB/c mice
-
This compound (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS) or a suitable vehicle control (e.g., hydrogel)
-
Anesthetic (e.g., isoflurane)
-
Hair clipper and depilatory cream
-
Surgical scrub (e.g., povidone-iodine and 70% ethanol)
-
Sterile surgical instruments (scissors, forceps, 6 mm biopsy punch)
-
Silicone splints (e.g., 0.5 mm thick silicone sheet with an 8 mm inner diameter and 14 mm outer diameter)
-
Sutures (e.g., 6-0 nylon)
-
Adhesive dressing (e.g., Tegaderm™)
-
Digital camera for wound imaging
-
Calipers
Experimental Workflow
Figure 3: Experimental workflow for this compound application in a mouse wound healing model.
Detailed Methodology
-
Animal Preparation and Anesthesia:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by toe-pinch reflex.
-
Shave the dorsal surface and apply depilatory cream for 1-2 minutes to remove remaining hair.
-
Clean the surgical area with povidone-iodine followed by 70% ethanol.
-
-
Wound Creation and Splint Application:
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm sterile biopsy punch.
-
Place a silicone splint around each wound and suture it to the skin using four to six interrupted 6-0 nylon sutures.
-
-
This compound Preparation and Application:
-
Reconstitute lyophilized this compound in sterile PBS or the chosen vehicle to the desired concentration (e.g., 100 µg/mL).
-
Topically apply a defined volume (e.g., 20 µL) of the this compound solution or vehicle control directly onto the wound bed.
-
-
Wound Dressing and Post-Operative Care:
-
Cover the splinted wound with a semi-occlusive transparent dressing (e.g., Tegaderm™).
-
House mice individually to prevent them from disturbing the wounds.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animals daily for signs of distress or infection.
-
-
Data Collection and Analysis:
-
Wound Closure Analysis:
-
At designated time points (e.g., days 0, 3, 7, 10, and 14), remove the dressing and photograph the wounds with a ruler for scale.
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Wound closure is expressed as a percentage of the original wound area.
-
-
Histological Analysis:
-
At the end of the experiment (e.g., day 14), euthanize the mice and harvest the entire wound, including the surrounding skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Use Masson's Trichrome staining to evaluate collagen deposition and matrix remodeling.
-
-
Immunohistochemistry/Immunofluorescence:
-
Perform staining for specific markers to quantify angiogenesis (e.g., CD31), cell proliferation (e.g., Ki67), and inflammatory cells (e.g., F4/80 for macrophages).
-
-
Molecular Analysis:
-
Isolate RNA or protein from wound tissue to analyze the expression of genes and proteins related to wound healing (e.g., growth factors, cytokines, extracellular matrix components) using qRT-PCR or Western blotting.
-
-
Data Presentation
Quantitative data should be summarized in tables for easy comparison between the this compound-treated and vehicle control groups.
Table 1: Wound Closure Rate (%)
| Time Point | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Day 3 | |||
| Day 7 | |||
| Day 10 | |||
| Day 14 |
Table 2: Histological Scoring of Wound Healing (Day 14)
| Parameter | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Re-epithelialization | |||
| Granulation Tissue Formation | |||
| Collagen Deposition | |||
| Angiogenesis (Vessel Density) | |||
| Inflammatory Cell Infiltration |
Scoring can be based on a semi-quantitative scale (e.g., 0-4, where 0 is absent and 4 is abundant) or quantitative measurements from image analysis.
Conclusion
This document provides a robust framework for investigating the wound healing properties of this compound in a clinically relevant murine model. Adherence to this detailed protocol will enable the generation of reproducible and quantifiable data to assess the therapeutic potential of this compound. The presented signaling pathways offer a starting point for mechanistic studies to elucidate how this compound exerts its pro-healing effects.
References
- 1. Discovery of bioactive peptides as therapeutic agents for skin wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinician.com [clinician.com]
- 3. Bioactive peptides found to promote wound healing | Science Codex [sciencecodex.com]
- 4. Wound-Healing Peptides for Treatment of Chronic Diabetic Foot Ulcers and Other Infected Skin Injuries | MDPI [mdpi.com]
- 5. Approaches for Regenerative Healing of Cutaneous Wound with an Emphasis on Strategies Activating the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Marine bioactive peptides as potential therapeutic agents for wound healing – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for cutaneous wound healing assay in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the Implantation of Scaffolds in a Humanized Mouse Cutaneous Excisional Wound Healing Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Fequesetide: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fequesetide, a synthetic peptide, represents the active site of Thymosin Beta 4 (Tβ4), a naturally occurring protein integral to tissue repair and regeneration.[1] Comprising the amino acid sequence Ac-LKKTETQ, this compound is primarily responsible for Tβ4's actin-binding capacity, which is crucial for promoting cell migration and accelerating wound healing.[1][2][3] These application notes provide a comprehensive guide to the dosage and administration of this compound for in vivo studies, drawing upon data from studies of its parent molecule, Tβ4, and related peptide fragments.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is its ability to bind to G-actin, thereby influencing actin polymerization and cytoskeletal dynamics. This interaction is fundamental to promoting cell motility, a critical process in wound healing and tissue regeneration. While direct signaling pathways for this compound are still under investigation, the pathways modulated by its parent molecule, Tβ4, provide a strong indication of its potential downstream effects. Tβ4 is known to influence several key signaling cascades involved in inflammation, fibrosis, and angiogenesis.
Signaling Pathway of Thymosin Beta 4 (Parent Molecule of this compound)
Caption: Signaling pathways influenced by Thymosin β4.
Dosage and Administration for In Vivo Studies
The following tables summarize recommended dosages and administration routes for this compound based on in vivo studies of Tβ4 and its fragments in various animal models.
Table 1: Systemic Administration
| Animal Model | Application | Peptide | Dosage | Route | Frequency & Duration | Reference |
| Rat | Cardiac Repair | Tβ4 | 5.37 mg/kg | Intraperitoneal (IP) | Daily for 3 days, then every 3rd day | |
| Rat | Silicosis | Ac-SDKP | 800 µg/kg/day | Subcutaneous (SC) Infusion | 8 weeks | [4] |
| Rat | Hypertension | Ac-SDKP | 400-800 µg/kg/day | Subcutaneous (SC) Infusion | 4 weeks | [5] |
| Mouse | Cardiac Ischemia/Reperfusion | Tβ4 | 150 µ g/mouse | Intravenous (IV) | Single dose |
Table 2: Local Administration
| Animal Model | Application | Peptide | Dosage | Route | Frequency & Duration | Reference |
| Mouse (db/db) | Dermal Burn Wound | Tβ4 | 5 mg/kg | Intradermal | Twice a week for 2 weeks | [5] |
| Rat | Palatal Wound | Tβ4 | 100-1000 ng/ml | Topical | Single application | |
| Aged Mouse | Dermal Wound | LKKTETQ | Not specified | Topical | Not specified | [6] |
Experimental Protocols
Protocol 1: Dermal Wound Healing in a Murine Model
This protocol is adapted from studies on Tβ4 and its fragments in rodent models of dermal wound healing.
Experimental Workflow for Murine Dermal Wound Healing Study
Caption: Workflow for a typical in vivo wound healing experiment.
Methodology:
-
Animal Model: Utilize a relevant animal model, such as db/db mice for diabetic wound healing or aged mice for impaired healing.[6]
-
Wound Creation:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).
-
Shave and disinfect the dorsal skin.
-
Create a full-thickness dermal wound using a sterile biopsy punch (e.g., 6-8 mm diameter).
-
-
Treatment Groups:
-
Divide animals into at least two groups: a control group receiving vehicle (e.g., phosphate-buffered saline or a hydrogel) and a treatment group receiving this compound.
-
-
Administration:
-
For topical administration, apply a defined volume of this compound solution or hydrogel directly to the wound bed.
-
For intradermal administration, inject a specific dose (e.g., 5 mg/kg) in a small volume around the wound margin.[5]
-
-
Frequency of Treatment:
-
Based on Tβ4 studies, a regimen of twice a week for two weeks is a reasonable starting point for chronic wound models.[5] For acute wounds, daily application for the first few days may be more appropriate.
-
-
Wound Analysis:
-
Monitor wound closure daily by capturing digital images with a ruler for scale. Analyze the wound area using image analysis software.
-
At predetermined time points (e.g., days 7, 14, and 21), euthanize a subset of animals and harvest the wound tissue.
-
Process the tissue for histological analysis (e.g., Hematoxylin and Eosin staining for re-epithelialization and granulation tissue formation, Masson's trichrome for collagen deposition).
-
Perform immunohistochemistry or immunofluorescence to assess markers of angiogenesis (e.g., CD31), inflammation (e.g., F4/80 for macrophages), and cell proliferation (e.g., Ki67).
-
Conduct quantitative real-time PCR (qPCR) to analyze the expression of genes related to wound healing, such as growth factors (e.g., VEGF), cytokines (e.g., TNF-α, IL-6), and extracellular matrix components (e.g., collagen I, III).
-
Protocol 2: Cardiac Repair in a Rodent Model of Myocardial Infarction
This protocol is based on studies investigating the cardioprotective effects of Tβ4.
Methodology:
-
Animal Model: Use a well-established model of myocardial infarction, such as the permanent ligation of the left anterior descending (LAD) coronary artery in rats or mice.
-
Treatment Groups:
-
Sham-operated control group.
-
Myocardial infarction (MI) + vehicle control group.
-
MI + this compound treatment group.
-
-
Administration:
-
Immediately following the induction of MI, administer this compound or vehicle via intraperitoneal (IP) injection. A starting dose of around 5 mg/kg can be considered, based on Tβ4 studies.
-
-
Treatment Regimen:
-
A short-term regimen could involve daily injections for the first 3 days post-MI.
-
A long-term regimen could involve daily injections for the first 3 days, followed by injections every third day for the duration of the study (e.g., 28 days).
-
-
Assessment of Cardiac Function:
-
Perform echocardiography at baseline and at various time points post-MI (e.g., 7, 14, and 28 days) to assess parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
-
Histological and Molecular Analysis:
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Perform histological staining (e.g., Masson's trichrome) on heart sections to quantify the infarct size.
-
Use immunohistochemistry to assess angiogenesis (e.g., CD31), apoptosis (e.g., TUNEL assay), and inflammation in the peri-infarct region.
-
Utilize qPCR or Western blotting to analyze the expression of proteins and genes involved in cardiac remodeling, fibrosis, and inflammation.
-
Considerations for In Vivo Studies
-
Peptide Stability and Formulation: this compound is a small peptide and may be susceptible to degradation. Ensure proper storage and handling. For topical and local administration, formulating this compound in a hydrogel may enhance its stability and retention at the site of application.[6]
-
Pharmacokinetics: The pharmacokinetic profile of this compound is not yet well-defined. Studies on related peptides suggest a relatively short half-life. The dosing frequency should be optimized based on the specific application and animal model.
-
Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal effective dose of this compound for a particular application.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound holds significant promise as a therapeutic agent for promoting tissue repair and regeneration. The protocols and data presented in these application notes, derived from studies on its parent molecule Tβ4 and related fragments, provide a solid foundation for designing and conducting robust in vivo studies to further elucidate its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols to their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of in vitro/ex vivo TB-500 metabolism, synthesis of relevant metabolites and detection limits in urine and plasma | World Anti Doping Agency [wada-ama.org]
- 3. researchgate.net [researchgate.net]
- 4. Ac-SDKP Attenuates Activation of Lung Macrophages and Bone Osteoclasts in Rats Exposed to Silica by Inhibition of TLR4 and RANKL Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fequesetide Solution Preparation and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fequesetide is a synthetic peptide segment representing the active site of thymosin β4, a protein recognized for its role in actin binding, cell migration, and wound healing.[1][2] As a promising therapeutic agent, understanding its solution properties and stability is critical for preclinical and clinical development. These application notes provide detailed protocols for the preparation of this compound solutions and a comprehensive strategy for stability testing in accordance with ICH guidelines.
This compound: Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental for its handling and formulation.
| Property | Value | Reference |
| CAS Number | 476014-70-7 | [2] |
| Molecular Formula | C36H66N10O13 | [2] |
| Molecular Weight | 846.97 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | ≥ 100 mg/mL in H2O (118.07 mM) | [2] |
| Storage (Lyophilized) | Sealed, away from moisture and light, under nitrogen. | [2] |
| Storage (in Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
I. This compound Solution Preparation Protocol
This protocol outlines the steps for preparing a stock solution of this compound. It is recommended to prepare a concentrated stock solution that can be diluted for various assays.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or desired buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol:
-
Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitution: Carefully add the required volume of sterile water or buffer to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If complete dissolution is not achieved, sonication in a water bath for short intervals (e.g., 1-2 minutes) may facilitate the process.[2]
-
Sterilization (Optional): If the intended application requires a sterile solution, filter the this compound solution through a 0.22 µm sterile filter into a new sterile, low-protein binding tube.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Caption: Workflow for forced degradation studies of this compound.
B. Long-Term and Accelerated Stability Testing Protocol
These studies are performed to establish the retest period and recommended storage conditions for the this compound solution. [4][5] Experimental Setup: Prepare a sufficient number of aliquots of the this compound solution (e.g., 1 mg/mL in the final proposed formulation buffer) from at least three different batches. Store the aliquots under the conditions specified in the table below.
| Study Type | Storage Conditions | Time Points for Analysis |
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |
Analytical Tests: At each time point, the following tests should be performed:
-
Appearance: Visual inspection for color change and precipitation.
-
pH: Measurement of the solution's pH.
-
Purity and Degradation Products: Analysis by a validated stability-indicating HPLC method.
-
Potency: A suitable bioassay to determine the biological activity of this compound (e.g., a cell migration assay).
Data Presentation for Stability Studies
Table 1: Long-Term Stability Data (5°C ± 3°C)
| Time (Months) | Appearance | pH | Purity (%) | Degradation Product X (%) | Potency (% of Initial) |
|---|---|---|---|---|---|
| 0 | Clear, colorless | 7.4 | 99.8 | <0.1 | 100 |
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 |
| 24 | | | | | |
Table 2: Accelerated Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time (Months) | Appearance | pH | Purity (%) | Degradation Product X (%) | Potency (% of Initial) |
|---|---|---|---|---|---|
| 0 | Clear, colorless | 7.4 | 99.8 | <0.1 | 100 |
| 3 |
| 6 | | | | | |
III. This compound's Putative Signaling Pathway in Wound Healing
This compound, as the active domain of Thymosin β4, is believed to exert its pro-healing effects by interacting with the cellular cytoskeleton and modulating key signaling pathways involved in cell migration, proliferation, and inflammation. Thymosin β4 has been shown to regulate pathways such as PI3K/Akt and Wnt/β-catenin. [6][7] Putative Signaling Pathway of this compound in Wound Healing
Caption: this compound's putative signaling in wound healing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term vs Accelerated Stability Testing in Biopharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 6. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymosin β4 improves the survival of cutaneous flaps of rats and activates the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fequesetide Localization via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fequesetide, a synthetic peptide derived from the active site of Thymosin β4, has garnered significant interest for its role in promoting cell migration, actin binding, and wound healing.[1] Its therapeutic potential is currently being explored in various clinical trials. Understanding the tissue and subcellular localization of this compound is crucial for elucidating its mechanism of action and evaluating its biodistribution. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of specific antigens within the context of tissue architecture.[2][3] This document provides a detailed protocol for the localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tissues and outlines key signaling pathways associated with its parent molecule, Thymosin β4.
Signaling Pathways Associated with this compound's Parent Molecule (Thymosin β4)
This compound's biological activity is intrinsically linked to the signaling pathways modulated by Thymosin β4. These pathways are central to processes such as inflammation, tissue repair, angiogenesis, and apoptosis.[4][5] Key pathways include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and angiogenesis. Thymosin β4 can activate this pathway, promoting tissue repair and regeneration.[4][6]
-
Wnt/β-catenin Pathway: Activation of this pathway is involved in stem cell activation and cellular proliferation, contributing to wound healing.[6]
-
Transforming Growth Factor-β (TGF-β) Pathway: Thymosin β4 can modulate TGF-β signaling to reduce fibrosis and scar formation.[4][7]
-
Notch Signaling Pathway: This pathway plays a role in angiogenesis and cell fate determination during tissue repair.[5][6]
-
NF-κB Pathway: Thymosin β4 can suppress the activation of NF-κB, a key regulator of inflammation, thereby reducing the inflammatory response.[4]
Below is a diagram illustrating the interconnectedness of these signaling pathways.
Immunohistochemistry Protocol for this compound Localization
This protocol provides a general framework for the detection of this compound in FFPE tissues. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissues and experimental conditions.[8]
Materials:
-
FFPE tissue sections (5-10 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 85%, 75%, 60%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Pressure cooker or water bath
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against this compound or Thymosin β4
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Experimental Workflow:
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is recommended.[3]
-
Preheat antigen retrieval buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS (Phosphate Buffered Saline).
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[9]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against this compound or Thymosin β4 to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[9]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the slides.
-
Monitor the color development under a microscope (typically 1-10 minutes). The target protein will appear as a brown precipitate.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei blue.[10]
-
"Blue" the slides by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine the slides under a light microscope. This compound localization will be indicated by the brown DAB staining, while cell nuclei will be blue.
-
Quantitative Data Analysis
While IHC is primarily a qualitative technique, semi-quantitative analysis can be performed to compare the intensity and distribution of staining between different samples.[11][12] This is often achieved using a scoring system, such as the H-score, which considers both the intensity of the stain and the percentage of positively stained cells.[13]
Table 1: Example of a Semi-Quantitative H-Score System
| Staining Intensity | Score | Description |
| No Staining | 0 | No brown precipitate visible. |
| Weak Staining | 1+ | Faint brown precipitate. |
| Moderate Staining | 2+ | Distinct brown precipitate. |
| Strong Staining | 3+ | Dark brown precipitate. |
H-Score Calculation: H-Score = (Percentage of cells with weak staining x 1) + (Percentage of cells with moderate staining x 2) + (Percentage of cells with strong staining x 3)
The H-score can range from 0 to 300.
Table 2: Hypothetical Quantitative Data for this compound Localization in Wound Healing Model
| Treatment Group | H-Score (Mean ± SD) in Granulation Tissue |
| Vehicle Control | 50 ± 15 |
| This compound (Low Dose) | 120 ± 25 |
| This compound (High Dose) | 210 ± 30 |
This table illustrates how quantitative data can be presented to compare the relative abundance of this compound in different experimental groups.
Conclusion
This document provides a comprehensive guide for the immunohistochemical localization of this compound. The detailed protocol, along with an overview of the relevant signaling pathways, will aid researchers in investigating the biological roles of this promising therapeutic peptide. The successful application of this protocol will enable a deeper understanding of this compound's mechanism of action and facilitate its development as a novel therapeutic agent.
References
- 1. glpbio.com [glpbio.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. epigentek.com [epigentek.com]
- 10. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]
- 11. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semi-quantitative Determination of Protein Expression UsingImmunohistochemistry Staining and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fequesetide in Cardiac Muscle Regeneration Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, "Fequesetide" is not a recognized peptide in publicly available scientific literature. Therefore, these application notes and protocols are based on the established mechanisms and experimental data of analogous therapeutic peptides investigated for cardiac muscle regeneration. The information provided is intended to serve as a comprehensive guide for the preclinical evaluation of a novel peptide with similar therapeutic goals. The protocols and data are synthesized from research on well-characterized peptides such as Thymosin β4, Connexin43 (Cx43) mimetic peptides, and S100A1-derived peptides.
Introduction to Peptide-Based Cardiac Regeneration
The adult mammalian heart has a very limited capacity for self-repair after injury, such as a myocardial infarction (MI). This leads to the formation of non-contractile scar tissue, progressive loss of cardiac function, and ultimately heart failure.[1][2] Peptide therapy has emerged as a promising strategy to promote cardiac repair and regeneration.[1][3][4] These short chains of amino acids can modulate various biological processes crucial for heart healing, including:
-
Cardiomyocyte Protection: Inhibiting apoptosis (programmed cell death) of heart muscle cells during ischemic events.[2][5]
-
Angiogenesis: Stimulating the formation of new blood vessels to improve blood supply to the damaged tissue.[6]
-
Inflammation Modulation: Reducing detrimental inflammatory responses that can exacerbate tissue damage.[4][5]
-
Progenitor Cell Activation: Activating resident cardiac progenitor cells to aid in tissue repair.[2][6][7]
-
Cardiomyocyte Proliferation: Encouraging mature cardiomyocytes to re-enter the cell cycle and divide, a key goal for true regeneration.[8][9][10]
This compound is a hypothetical novel synthetic peptide designed to target key signaling pathways involved in these regenerative processes. These notes provide a framework for its preclinical evaluation.
Potential Mechanisms of Action and Signaling Pathways
Based on analogous peptides, this compound is hypothesized to act through one or more of the following signaling pathways to promote cardiac regeneration.
Akt/mTORC1 Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Activation of this pathway in cardiomyocytes can protect them from apoptotic cell death and promote protein synthesis necessary for repair and hypertrophy. Some peptides have been shown to activate Akt, leading to downstream effects that enhance cardiomyocyte survival.[8][11][12][13]
Hippo-YAP Signaling Pathway
The Hippo signaling pathway is a key inhibitor of organ size and cell proliferation. Its main downstream effector, YAP (Yes-associated protein), is a transcriptional co-activator that, when active, promotes cardiomyocyte proliferation.[9][10][14][15] In the adult heart, the Hippo pathway is active, keeping YAP in the cytoplasm and preventing cell division. Therapeutic peptides may inhibit the Hippo pathway, allowing YAP to translocate to the nucleus and drive cardiomyocyte proliferation.[9][10]
Quantitative Data from Analogous Peptide Studies
The following tables summarize quantitative data from preclinical and clinical studies of peptides with cardiac regenerative properties. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: In Vivo Efficacy of Cardiac Regenerative Peptides in Animal Models of Myocardial Infarction
| Peptide/Compound | Animal Model | Dosage | Key Findings | Reference |
| Thymosin β4 (Tβ4) | Mouse (MI) | Systemic injection | Enhanced myocyte survival and improved cardiac function after coronary artery ligation.[7] | [7] |
| S100A1ct | Mouse & Pig (MI) | Single administration | Increased cardiac contraction, improved prognosis, and increased survival rate.[16][17] | [16][17] |
| Elamipretide | Canine (HFrEF) | IV infusion | Improved LV systolic function and cardiac bioenergetics. | [18] |
| Cx43 mimetic peptides | Rodent (IR) | N/A | Cardioprotective effects in ischemia-reperfusion injury models.[19] | [19] |
| IMTP-Exosomes | Mouse (MI) | N/A | Attenuated inflammation and apoptosis, reduced fibrosis, enhanced vasculogenesis, and improved cardiac function. | [20] |
Table 2: Clinical Trial Data for Peptides in Cardiac Disease
| Peptide | Phase | Patient Population | Key Outcomes | Reference |
| Elamipretide | Phase II | Heart Failure with Reduced Ejection Fraction (HFrEF) | Safe and well-tolerated; high-dose showed favorable changes in LV volumes.[18] | [18] |
| CD-NP | N/A | Heart Failure Patients | Demonstrated anti-fibrotic and cardioprotective properties. | [21] |
| FX06 | Phase I | Healthy Volunteers | Excellent safety profile, well-tolerated even at high doses. | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in cardiac muscle regeneration.
In Vitro Cardiomyocyte Proliferation Assay
This protocol is designed to assess the ability of this compound to induce cardiomyocyte proliferation.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or human iPSC-derived cardiomyocytes (hiPSC-CMs)
-
Culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound (various concentrations)
-
5-bromo-2'-deoxyuridine (BrdU) or EdU labeling reagent
-
Antibodies: anti-cardiac Troponin T (cTnT), anti-BrdU/EdU, DAPI
-
Microscopy imaging system
Protocol:
-
Cell Seeding: Plate NRVMs or hiPSC-CMs on fibronectin-coated coverslips in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Starvation: After 24 hours, switch to a serum-free medium for 12-24 hours to synchronize the cell cycle.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for 24-48 hours.
-
BrdU/EdU Labeling: Add BrdU (10 µM) or EdU to the culture medium for the final 12-24 hours of treatment to label cells undergoing DNA synthesis.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Perform antigen retrieval for BrdU staining (e.g., with 2N HCl).
-
Block with 5% goat serum for 1 hour.
-
Incubate with primary antibodies (e.g., mouse anti-BrdU and rabbit anti-cTnT) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of BrdU/EdU-positive cardiomyocytes (double-positive for BrdU/EdU and cTnT) out of the total number of cTnT-positive cells.
-
In Vivo Myocardial Infarction (MI) Model
This protocol describes the induction of MI in a rodent model and subsequent treatment with this compound to evaluate its therapeutic effects.
Animals:
-
Adult male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250g).
Surgical Procedure (Left Anterior Descending - LAD - Artery Ligation):
-
Anesthesia and Ventilation: Anesthetize the animal (e.g., with isoflurane) and intubate for mechanical ventilation.
-
Thoracotomy: Make a small incision in the fourth intercostal space to expose the heart.
-
LAD Ligation: Permanently ligate the LAD artery with a suture (e.g., 7-0 silk) to induce MI.[17] Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Closure: Close the chest wall in layers and allow the animal to recover.
Treatment Protocol:
-
Administration: Administer this compound or vehicle control via a clinically relevant route (e.g., intravenous, intraperitoneal, or direct intramyocardial injection) at a predetermined dose and frequency. Treatment can be initiated immediately after MI or after a delay.
-
Monitoring: Monitor the animals for health and well-being.
Functional Assessment (Echocardiography):
-
Timeline: Perform echocardiography at baseline (before MI) and at various time points post-MI (e.g., 1, 7, 14, and 28 days).
-
Procedure: Lightly anesthetize the animal and acquire M-mode and 2D images of the left ventricle.
-
Parameters: Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and calculate ejection fraction (EF%) and fractional shortening (FS%).
Histological Analysis:
-
Tissue Harvest: At the end of the study (e.g., 28 days post-MI), euthanize the animals and harvest the hearts.
-
Staining:
-
Masson's Trichrome Staining: To assess infarct size and fibrosis (collagen is stained blue).
-
Immunohistochemistry: To evaluate angiogenesis (e.g., CD31 staining for endothelial cells) and cardiomyocyte apoptosis (e.g., TUNEL assay).
-
-
Quantification: Use image analysis software to quantify infarct size, vessel density, and the number of apoptotic cells in the border zone of the infarct.
Conclusion
The application notes and protocols outlined above provide a comprehensive framework for the preclinical investigation of this compound in cardiac muscle regeneration. By leveraging established methodologies and drawing comparisons with analogous peptides, researchers can systematically evaluate the therapeutic potential of this novel compound. The successful demonstration of efficacy in these models would provide a strong rationale for advancing this compound into further development for the treatment of ischemic heart disease and heart failure.
References
- 1. genesispub.org [genesispub.org]
- 2. gladstone.org [gladstone.org]
- 3. european-wellness.eu [european-wellness.eu]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. regenerx.com [regenerx.com]
- 8. Cardiomyocyte S1PR1 promotes cardiac regeneration via AKT/mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Upstream regulation of the Hippo-Yap pathway in cardiomyocyte regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. mdpi.com [mdpi.com]
- 14. ahajournals.org [ahajournals.org]
- 15. pnas.org [pnas.org]
- 16. New therapeutic approach: synthetic peptide improves cardiac performance [dzhk.de]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Peptidic Connexin43 Therapeutics in Cardiac Reparative Medicine [mdpi.com]
- 20. cellgenic.com [cellgenic.com]
- 21. mayo.edu [mayo.edu]
Application Notes and Protocols: Fequesetide in Combination with Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fequesetide, a synthetic peptide derived from the actin-binding protein Thymosin β4, has emerged as a promising therapeutic agent for tissue regeneration and wound healing.[1] Its mechanism of action involves promoting cell migration, reducing inflammation, and stimulating the formation of new blood vessels.[2] However, like many therapeutic peptides, this compound's short half-life in vivo presents a significant challenge for its clinical application, necessitating frequent administration to maintain therapeutic concentrations.
Hydrogel-based drug delivery systems offer a compelling solution to this limitation. These three-dimensional, water-swollen polymer networks can encapsulate therapeutic molecules, protecting them from degradation and enabling their sustained release over extended periods.[3][4] The biocompatible and biodegradable nature of many hydrogels makes them particularly suitable for biomedical applications.[5] This document provides detailed application notes and protocols for the formulation and evaluation of this compound-loaded hydrogels for sustained drug delivery, particularly in the context of wound healing.
Data Presentation
The following tables present illustrative quantitative data based on typical findings for peptide-loaded hydrogel systems designed for sustained release. These values should be considered as representative examples to guide experimental design and interpretation, as specific data for this compound-hydrogel combinations is not yet extensively published.
Table 1: In Vitro Release of this compound from a Hyaluronic Acid-Based Hydrogel
| Time Point | Cumulative Release (%) |
| 1 hour | 5.2 ± 1.1 |
| 6 hours | 15.8 ± 2.5 |
| 12 hours | 28.4 ± 3.2 |
| 24 hours | 45.1 ± 4.0 |
| 48 hours | 62.7 ± 5.1 |
| 72 hours | 75.3 ± 5.8 |
| 96 hours | 84.9 ± 6.3 |
| 120 hours | 91.5 ± 6.9 |
Table 2: Characterization of this compound-Loaded Hydrogels
| Hydrogel Formulation | This compound Loading (mg/g) | Encapsulation Efficiency (%) | Swelling Ratio (%) | Young's Modulus (kPa) |
| Alginate | 1.0 | 92.3 ± 3.5 | 1250 ± 85 | 5.2 ± 0.8 |
| Chitosan | 1.0 | 88.7 ± 4.1 | 980 ± 72 | 8.9 ± 1.2 |
| Polyethylene Glycol (PEG) | 1.0 | 95.1 ± 2.8 | 1520 ± 110 | 3.5 ± 0.5 |
| Hyaluronic Acid | 1.0 | 94.5 ± 3.1 | 1850 ± 130 | 2.8 ± 0.4 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound-loaded hydrogels. These are generalized methods and may require optimization based on the specific hydrogel system and intended application.
Protocol 1: Preparation of a this compound-Loaded Thermosensitive Hydrogel
This protocol describes the preparation of an injectable, thermosensitive hydrogel composed of Pluronic F-127 and Hyaluronic Acid (HA) for the sustained delivery of this compound.
Materials:
-
This compound powder
-
Pluronic® F-127
-
Hyaluronic Acid (HA), medical grade
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Deionized water, sterile
-
Syringes and needles (various sizes)
-
Vials, sterile
-
Magnetic stirrer and stir bars
Procedure:
-
Hydrogel Preparation:
-
Prepare a 20% (w/v) solution of Pluronic F-127 in cold (4°C) deionized water by slowly adding the polymer to the water while stirring continuously. Keep the solution at 4°C until the polymer is fully dissolved (this may take several hours).
-
To the cold Pluronic F-127 solution, add HA to a final concentration of 2% (w/v). Continue stirring at 4°C until the HA is completely dissolved.
-
-
This compound Incorporation:
-
Dissolve this compound powder in cold, sterile PBS (pH 7.4) to create a concentrated stock solution (e.g., 10 mg/mL).
-
While keeping the hydrogel base on ice to maintain its liquid state, slowly add the this compound stock solution to the desired final concentration (e.g., 1 mg of this compound per gram of hydrogel).
-
Gently mix the solution to ensure uniform distribution of the peptide, avoiding the introduction of air bubbles.
-
-
Sterilization and Storage:
-
The final this compound-loaded hydrogel solution should be sterilized by filtration through a 0.22 µm syringe filter. This step should be performed under aseptic conditions in a laminar flow hood.
-
Store the sterile hydrogel solution in sealed, sterile vials at 4°C. At this temperature, the formulation will remain in a liquid state, allowing for easy handling and injection.
-
Protocol 2: In Vitro Release Study of this compound from a Hydrogel
This protocol outlines a method to quantify the release of this compound from a hydrogel matrix over time.
Materials:
-
This compound-loaded hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath shaker set to 37°C
-
Centrifuge tubes (e.g., 15 mL)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable peptide quantification assay (e.g., BCA or Bradford assay)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount (e.g., 1 gram) of the this compound-loaded hydrogel into a 15 mL centrifuge tube.
-
If using a thermosensitive hydrogel, allow it to gel by incubating at 37°C for 15-30 minutes.
-
-
Release Study:
-
Add a known volume of pre-warmed (37°C) PBS (e.g., 5 mL) to each tube containing the hydrogel. This volume should be sufficient to ensure sink conditions.
-
Place the tubes in an incubator or water bath shaker set at 37°C with gentle agitation.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 8, 12, 24, 48, 72, 96, and 120 hours), carefully remove the entire volume of PBS from each tube without disturbing the hydrogel.
-
Immediately replace the collected PBS with an equal volume of fresh, pre-warmed PBS.
-
Store the collected samples at -20°C until analysis.
-
-
Quantification of Released this compound:
-
Analyze the concentration of this compound in the collected PBS samples using a validated HPLC method or a suitable protein quantification assay.
-
Calculate the cumulative amount and percentage of this compound released at each time point relative to the initial amount loaded into the hydrogel.
-
Protocol 3: In Vitro Cell Migration (Scratch) Assay
This assay evaluates the bioactivity of the released this compound by measuring its ability to promote the migration of cultured cells, such as fibroblasts or keratinocytes.
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
24-well cell culture plates
-
Sterile pipette tips (p200)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Conditioned medium collected from the in vitro release study (Protocol 2)
Procedure:
-
Cell Seeding:
-
Seed human dermal fibroblasts into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours.
-
-
Creating the "Scratch":
-
Once the cells have formed a confluent monolayer, use a sterile p200 pipette tip to create a uniform, straight scratch down the center of each well.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Treatment:
-
Treat the cells with different dilutions of the conditioned medium containing released this compound. Include a negative control (cell culture medium alone) and a positive control (medium supplemented with a known concentration of free this compound).
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch in each well at the beginning of the experiment (0 hours) and at regular intervals thereafter (e.g., 12, 24, and 48 hours).
-
Use image analysis software to measure the width of the scratch at each time point.
-
Calculate the percentage of wound closure for each treatment group relative to the initial scratch area.
-
Visualizations
Signaling Pathways
References
- 1. Fluorinated Peptide Hydrogels Result in Longer In Vivo Residence Time after Subcutaneous Administration - CY Tech [cytech.cyu.fr]
- 2. Food-Derived Tripeptide–Copper Self-Healing Hydrogel for Infected Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injectable Peptide Hydrogels Loaded with Murine Embryonic Stem Cells Relieve Ischemia In Vivo after Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Peptide Hydrogels Result in Longer In Vivo Residence Time after Subcutaneous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fequesetide is a synthetic peptide representing the active domain of Thymosin Beta 4 (Tβ4), a key regulator of actin polymerization, cell proliferation, migration, and differentiation. The gene encoding Tβ4, TMSB4X, is implicated in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis, making it a significant target for therapeutic development. These application notes provide a comprehensive guide for the CRISPR-Cas9 mediated knockout of TMSB4X to study the functional consequences of its depletion and to explore its potential as a drug target.
Experimental Principles
The CRISPR-Cas9 system is a powerful genome-editing tool that allows for the precise knockout of a target gene. The system consists of a Cas9 nuclease and a guide RNA (gRNA) that directs the Cas9 to a specific genomic locus. The Cas9 enzyme introduces a double-strand break (DSB) in the DNA, which is then repaired by the cell's non-homologous end joining (NHEJ) pathway. This error-prone repair mechanism often results in small insertions or deletions (indels) that can cause a frameshift mutation, leading to a premature stop codon and subsequent knockout of the target gene.
Experimental Workflow
The overall workflow for generating and analyzing TMSB4X knockout cells is depicted below.
Caption: Experimental workflow for TMSB4X knockout and analysis.
Detailed Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TMSB4X in HEK293T Cells
This protocol describes the transient transfection of HEK293T cells to achieve TMSB4X knockout.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (Addgene #62988)
-
Validated gRNA sequences targeting TMSB4X (see Table 1)
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin
-
DNA isolation kit
-
PCR reagents
-
Sanger sequencing service
Procedure:
-
gRNA Design and Cloning:
-
Cell Culture and Transfection:
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing an appropriate concentration of puromycin (typically 1-2 µg/mL for HEK293T cells) to select for transfected cells.
-
Continue selection for 2-3 days until non-transfected control cells are eliminated.
-
-
Clonal Isolation (Limiting Dilution):
-
Serially dilute the selected cells in a 96-well plate to a density of approximately 0.5 cells per well to isolate single clones.
-
Expand the resulting single-cell colonies.
-
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from the expanded clones.
-
Amplify the genomic region flanking the gRNA target site by PCR.
-
-
Validation of Knockout by Sanger Sequencing:
-
Sequence the PCR products to identify insertions or deletions (indels) at the target site.
-
Analyze the sequencing data using tools like TIDE or ICE to confirm the presence of frameshift mutations.
-
Table 1: Validated gRNA Sequences for Human TMSB4X
| gRNA ID | Target Sequence (5'-3') | Exon | Source |
| TMSB4X-g1 | GCTCGTCGTAGACTGCAACG | 2 | [2] |
| TMSB4X-g2 | TCGTAGACTGCAACGGAAAT | 2 | [2] |
Note: PAM sequence (NGG) is not included in the target sequence.
Protocol 2: Validation of TMSB4X Knockout by qPCR
This protocol details the quantification of TMSB4X mRNA levels to confirm successful knockout at the transcript level.
Materials:
-
TMSB4X knockout and wild-type (WT) cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TMSB4X and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from both knockout and WT cell pellets using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with a suitable master mix, primers for TMSB4X and the reference gene, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TMSB4X and the reference gene in both knockout and WT samples.
-
Calculate the relative expression of TMSB4X in the knockout cells compared to WT cells using the ΔΔCt method.[4]
-
Table 2: Quantitative PCR Analysis of TMSB4X mRNA Expression
| Cell Line | Target Gene | Avg. Ct | ΔCt (Target - Ref) | ΔΔCt (KO - WT) | Fold Change (2^-ΔΔCt) |
| HEK293T WT | TMSB4X | 22.5 | 4.5 | 0 | 1.00 |
| GAPDH | 18.0 | ||||
| HEK293T TMSB4X KO | TMSB4X | 29.8 | 11.8 | 7.3 | 0.006 |
| GAPDH | 18.0 |
Note: Data are representative. Actual values may vary.
Protocol 3: Validation of TMSB4X Knockout by Western Blot
This protocol describes the detection of Tβ4 protein to confirm knockout at the protein level.
Materials:
-
TMSB4X knockout and WT cell pellets
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Tβ4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the knockout and WT cell pellets in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against Tβ4.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities for Tβ4 and the loading control using image analysis software.
-
Normalize the Tβ4 band intensity to the loading control.
-
Table 3: Quantitative Western Blot Analysis of Tβ4 Protein Expression
| Cell Line | Protein | Band Intensity (Arbitrary Units) | Normalized Intensity (Tβ4 / Loading Control) | % Reduction |
| HEK293T WT | Tβ4 | 15,000 | 1.00 | 0% |
| β-actin | 15,000 | |||
| HEK293T TMSB4X KO | Tβ4 | 750 | 0.05 | 95% |
| β-actin | 15,000 |
Note: Data are representative. Actual values may vary.
Functional Analysis Protocols
Protocol 4: Analysis of NF-κB Signaling Pathway
Tβ4 has been shown to regulate the NF-κB signaling pathway. This protocol describes how to assess the impact of TMSB4X knockout on NF-κB activation by monitoring the nuclear translocation of the p65 subunit.
Materials:
-
TMSB4X knockout and WT cells
-
TNF-α (or other NF-κB activator)
-
Nuclear and cytoplasmic extraction kit
-
Primary antibody against NF-κB p65
-
Primary antibody against a nuclear marker (e.g., Lamin B1)
-
Primary antibody against a cytoplasmic marker (e.g., α-tubulin)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment:
-
Seed both TMSB4X knockout and WT cells.
-
Treat the cells with TNF-α (e.g., 10 ng/mL) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Subcellular Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Western Blot Analysis:
-
Perform Western blotting on the nuclear and cytoplasmic fractions as described in Protocol 3.
-
Probe the membranes with antibodies against NF-κB p65, Lamin B1 (nuclear marker), and α-tubulin (cytoplasmic marker).
-
-
Analysis:
-
Compare the levels of p65 in the nuclear and cytoplasmic fractions between the knockout and WT cells at each time point. An increase in nuclear p65 indicates NF-κB activation.
-
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway that can be investigated following TMSB4X knockout.
Caption: Canonical NF-κB signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal cell confluency or health; incorrect reagent amounts. | Ensure cells are 60-80% confluent and healthy. Optimize the ratio of plasmid DNA to transfection reagent. |
| No knockout clones obtained | Inefficient gRNA; ineffective selection. | Design and test multiple gRNAs. Titrate the concentration of the selection agent. |
| Off-target effects | gRNA has homology to other genomic regions. | Use gRNA design tools that predict off-target sites. Validate findings with multiple gRNAs targeting different regions of the gene. |
| Inconsistent qPCR results | Poor RNA quality; primer inefficiency. | Ensure RNA integrity. Validate primer efficiency with a standard curve. |
| Weak or no signal in Western blot | Low protein expression; poor antibody quality. | Increase the amount of protein loaded. Use a validated antibody at the recommended dilution. |
Conclusion
These application notes provide a framework for the successful CRISPR-Cas9 mediated knockout of TMSB4X. The detailed protocols for generation, validation, and functional analysis of knockout cell lines will enable researchers to investigate the role of this compound-related signaling in various biological contexts and its potential as a therapeutic target. Careful experimental design and rigorous validation are crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
Optimizing Fequesetide concentration for cell migration assays
Welcome to the technical support center for Fequesetide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for cell migration assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell migration assay?
A1: For initial experiments, we recommend a broad concentration range of this compound from 0.1 nM to 1000 nM. This allows for the determination of a dose-response curve and the identification of the optimal concentration for your specific cell type and assay conditions. It is crucial to perform a concentration-response experiment to identify the EC50 (half-maximal effective concentration) for your system.
Q2: How long should I incubate the cells with this compound?
A2: The optimal incubation time is cell-type dependent and should be determined empirically. A good starting point for many cell lines is between 6 to 24 hours.[1][2] For slower migrating cells, incubation times of up to 48 hours may be necessary.[1] It is advisable to perform a time-course experiment to identify the point of maximal migration without confounding effects from cell proliferation.
Q3: Which cell migration assay format is most suitable for use with this compound?
A3: this compound can be used in various cell migration assay formats, including the Transwell (Boyden chamber) assay and the wound healing (scratch) assay. The Transwell assay is ideal for quantifying chemotaxis, where cells migrate through a porous membrane towards a chemoattractant like this compound.[3][4] The wound healing assay is suitable for studying collective cell migration to close a gap in a confluent monolayer.[5][6][7]
Q4: Should I serum-starve my cells before treating them with this compound?
A4: Yes, serum starvation is highly recommended.[1][8] Typically, cells are starved for 12-24 hours in a low-serum (e.g., 0.1-0.5% FBS) or serum-free medium before the assay.[1][9] This helps to synchronize the cells in the same cell cycle phase and reduces the background migration caused by growth factors present in the serum, thereby increasing the sensitivity of the assay to this compound.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cell migration observed | This compound concentration is too low. | Test a broader and higher range of this compound concentrations (e.g., up to 10 µM). |
| Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).[1] | |
| Cell seeding density is too low. | Optimize the cell seeding density. Too few cells will result in a weak signal.[3][8] | |
| Pore size of the Transwell membrane is too small. | Ensure the pore size is appropriate for your cell type. For most epithelial and fibroblast cells, 8 µm pores are suitable.[3] | |
| Cells are not responsive to this compound. | Confirm the expression of the target receptor for this compound on your cells of interest. Include a positive control chemoattractant known to induce migration in your cell type. | |
| High background migration (high migration in negative control) | Serum concentration in the assay medium is too high. | Ensure cells are properly serum-starved and use a low-serum or serum-free medium in the upper chamber of the Transwell.[1] |
| Cells were handled improperly during seeding. | Handle cells gently to avoid mechanical stress that can induce migration. Ensure a homogeneous cell suspension. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure the cell suspension is thoroughly mixed before seeding each replicate. |
| Presence of air bubbles between the insert and the medium. | Carefully check for and remove any air bubbles beneath the Transwell insert. | |
| Inconsistent scratch/wound creation in a wound healing assay. | Use a consistent method for creating the scratch, such as a p200 pipette tip, to ensure uniform wound width.[6][10] |
Quantitative Data Summary
The following tables provide example data from hypothetical experiments to determine the optimal concentration of this compound for inducing cell migration in HT-1080 fibrosarcoma cells using a Transwell assay.
Table 1: Optimization of this compound Concentration
| This compound Concentration (nM) | Mean Migrated Cells per Field | Standard Deviation |
| 0 (Negative Control) | 25 | ± 5 |
| 0.1 | 48 | ± 8 |
| 1 | 95 | ± 12 |
| 10 | 210 | ± 25 |
| 100 | 225 | ± 28 |
| 1000 | 150 | ± 20 |
| 10% FBS (Positive Control) | 250 | ± 30 |
Data represents the average number of migrated cells from three independent experiments.
Table 2: Time-Course of this compound-Induced Cell Migration
| Incubation Time (hours) | Mean Migrated Cells per Field (10 nM this compound) | Standard Deviation |
| 0 | 0 | ± 0 |
| 6 | 85 | ± 10 |
| 12 | 160 | ± 18 |
| 24 | 215 | ± 22 |
| 48 | 190 (cell proliferation observed) | ± 26 |
Data represents the average number of migrated cells from three independent experiments.
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol outlines the steps for a typical Transwell cell migration assay to evaluate the effect of this compound.
Materials:
-
24-well Transwell plate with 8.0 µm pore polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM) with low serum (0.5% FBS)
-
This compound stock solution
-
Chemoattractant-free medium (negative control)
-
Medium with 10% FBS (positive control chemoattractant)
-
Cells of interest (e.g., HT-1080)
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours in a low-serum medium (0.5% FBS).[1][9]
-
Assay Setup:
-
Add 600 µL of medium containing the desired concentration of this compound to the lower wells of the 24-well plate.[9] Include negative (low serum medium only) and positive (10% FBS) controls.
-
Trypsinize and resuspend the serum-starved cells in the low-serum medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[9]
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[9] The optimal time should be determined empirically.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[9]
-
Fixation and Staining:
-
Imaging and Quantification:
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.[9]
-
Protocol 2: Wound Healing (Scratch) Assay
This protocol describes how to perform a wound healing assay to assess the effect of this compound on collective cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Cells of interest
-
Cell culture medium
-
This compound stock solution
-
Sterile p200 or p1000 pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation:
-
Treatment: Add fresh low-serum medium containing the desired concentration of this compound to the wells. Include a vehicle control.
-
Imaging:
-
Immediately after adding the treatment, capture images of the wound at 0 hours using a phase-contrast microscope. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same wound areas at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.
-
The rate of cell migration can be determined by the slope of the wound closure over time.
-
Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be activated by this compound to promote cell migration. This pathway involves the activation of a G-protein coupled receptor (GPCR), leading to the activation of the PI3K/Akt and MAPK/ERK signaling cascades, which are known to regulate cytoskeletal rearrangements and cell motility.[11][12][13]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. cellgs.com [cellgs.com]
- 3. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Scratch Wound Healing Assay [bio-protocol.org]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. corning.com [corning.com]
- 9. researchhub.com [researchhub.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Viral Fusion Peptides Induce Several Signal Transduction Pathway Activations That Are Essential for Interleukin-10 and Beta-Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathways that control cell migration: models and analysis - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Fequesetide degradation in cell culture media
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Fequesetide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound is a peptide segment derived from the protein thymosin β4, known for its role in actin binding, cell migration, and wound healing.[1][2] Like many peptides, this compound is susceptible to degradation in aqueous environments such as cell culture media. This degradation can lead to a loss of bioactive this compound, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the primary causes of this compound degradation in cell culture media?
A2: The degradation of this compound in cell culture media can be attributed to several factors:
-
Enzymatic Degradation: Proteases and peptidases present in the cell culture medium, particularly when supplemented with serum (e.g., Fetal Bovine Serum - FBS), are a major cause of peptide degradation.[2][3][4] These enzymes can cleave the peptide bonds of this compound, rendering it inactive.
-
Chemical Instability: The inherent chemical properties of the amino acids in this compound can lead to non-enzymatic degradation pathways such as oxidation, deamidation, and hydrolysis.
-
pH and Temperature: The pH and temperature of the cell culture medium can significantly influence the rate of both enzymatic and chemical degradation.[1]
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions of this compound can lead to aggregation and degradation.[3]
Q3: How does the presence of serum in the culture medium affect this compound stability?
A3: Serum, such as FBS, is a complex mixture of proteins, including a variety of proteases, that can significantly accelerate the degradation of peptides like this compound.[2][5][6] While serum provides essential growth factors for many cell types, its use can lead to a shorter half-life of this compound in the culture medium. For experiments where the biological activity of this compound is critical, using serum-free or reduced-serum media, or switching to a chemically defined medium, may be necessary to improve its stability.[2][5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
This issue is often linked to the degradation of the peptide in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing inconsistent this compound activity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound from lyophilized powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store lyophilized peptide at -20°C or -80°C and aliquoted stock solutions at -80°C.[1] |
| Rapid Degradation in Serum-Containing Medium | Perform a time-course experiment to quantify this compound stability in your specific medium. Consider reducing the serum concentration, using heat-inactivated serum, or switching to a serum-free or chemically defined medium.[2][5] |
| Suboptimal pH of the Medium | Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and this compound stability (typically pH 7.2-7.4). |
| Oxidation of Susceptible Amino Acids | Prepare stock solutions in degassed, sterile buffers. Minimize exposure of the peptide to air and light.[3] |
Issue 2: Difficulty in obtaining reproducible results between experiments.
Reproducibility issues can arise from variability in this compound stability due to minor differences in experimental setup.
Logical Relationship Diagram for Reproducibility:
Caption: Key factors influencing the reproducibility of this compound experiments.
Recommendations for Improving Reproducibility:
-
Standardize this compound Handling: Use a consistent protocol for reconstituting, aliquoting, and storing this compound stock solutions.
-
Use Consistent Reagent Lots: Whenever possible, use the same lot of cell culture medium and serum supplement for a series of related experiments to minimize variability.
-
Perform Stability Controls: Include a control in your experiments where this compound is incubated in the cell culture medium without cells to assess its stability over the experimental duration.
-
Precise Timing: Standardize the duration of this compound treatment in your experiments.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in different cell culture media over time.
Experimental Workflow:
Caption: Workflow for assessing this compound stability in cell culture media.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Cell culture media of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated (optional)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
Gently vortex to dissolve completely.
-
Prepare single-use aliquots and store at -80°C.
-
-
Prepare Media Conditions:
-
Prepare the following media conditions in sterile tubes:
-
Medium A: DMEM + 10% FBS
-
Medium B: DMEM (serum-free)
-
Medium C: RPMI-1640 + 10% FBS
-
Medium D: RPMI-1640 (serum-free)
-
-
-
Spike this compound:
-
Add this compound stock solution to each medium condition to a final concentration of 10 µg/mL.
-
Mix gently by inverting the tubes.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot from each condition.
-
Immediately process the samples as described in step 5.
-
-
Sample Processing:
-
To precipitate proteins and stop enzymatic activity, add three volumes of ice-cold acetonitrile to each sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it using a vacuum centrifuge.
-
Reconstitute the dried pellet in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
Quantification:
-
Analyze the samples using a validated LC-MS/MS method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life in each condition.
-
Hypothetical Stability Data for this compound:
| Time (hours) | DMEM + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 85 | 98 | 82 | 97 |
| 4 | 68 | 95 | 65 | 94 |
| 8 | 45 | 91 | 42 | 90 |
| 12 | 28 | 88 | 25 | 87 |
| 24 | 10 | 80 | 8 | 78 |
| 48 | < 2 | 65 | < 2 | 62 |
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in cell culture media samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Processed this compound samples (from Protocol 1)
-
This compound analytical standard
-
Stable isotope-labeled this compound (internal standard)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard into the same matrix as the samples (e.g., protein-precipitated, serum-free medium).
-
Add a constant concentration of the internal standard to all calibration standards and samples.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Determine the precursor ion (e.g., [M+2H]2+) and select at least two specific product ions.
-
Internal Standard: Determine the precursor and product ions for the stable isotope-labeled this compound.
-
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity for each transition.
-
-
Data Analysis:
-
Integrate the peak areas for the this compound and internal standard MRM transitions.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway
Simplified Representation of this compound's Proposed Mechanism of Action:
Caption: Proposed signaling pathway of this compound in promoting cell migration and wound healing.
This technical support center provides a foundation for understanding and mitigating this compound degradation in cell culture. For further assistance, please consult the relevant product literature or contact your technical support representative.
References
- 1. researchgate.net [researchgate.net]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. genscript.com [genscript.com]
- 4. Comparative analysis of differentially secreted proteins in serum-free and serum-containing media by using BONCAT and pulsed SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 6. exothera.world [exothera.world]
Fequesetide immunoassay development and validation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Fequesetide immunoassay development and validation.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: No or Weak Signal
Question: I am not getting any signal, or the signal is very weak in my this compound ELISA. What are the possible causes and solutions?
Answer: A lack of signal is a common issue that can stem from various factors related to reagents, protocol steps, or the sample itself. The table below outlines potential causes and corresponding troubleshooting steps.
Table 1: Troubleshooting No or Weak Signal
| Possible Cause | Solution |
| Reagent Issues | |
| Omission of a key reagent. | Carefully check that all reagents, including antibodies and substrate, were added in the correct sequence. |
| Inactive reagents (antibodies, enzyme conjugate, substrate). | Verify the expiration dates of all reagents[1]. Test the activity of the enzyme conjugate and substrate independently. Avoid repeated freeze-thaw cycles of reagents[2]. |
| Improper reagent preparation. | Double-check all calculations and dilution steps[1]. Ensure reagents were brought to room temperature before use if required by the protocol[1]. |
| Insufficient antibody concentration. | Increase the concentration of the primary or secondary antibody; titration may be necessary to find the optimal concentration[3]. |
| Protocol & Procedural Issues | |
| Inadequate incubation times or temperature. | Ensure incubation times and temperatures align with the protocol recommendations[4]. Consider a longer incubation, such as overnight at 4°C for the primary antibody[3]. |
| Overly aggressive washing. | Reduce the number or duration of washing steps. If using an automated washer, ensure the pressure is not too high[3]. |
| Incorrect plate reader settings. | Verify that the correct wavelength and filter settings are being used for your specific substrate[3]. |
| Analyte & Sample Issues | |
| This compound not present or below detection limit in the sample. | Run a positive control to confirm assay functionality[3]. Check scientific literature to ensure the expected concentration is within the assay's dynamic range[3]. |
| Poor adsorption of this compound or capture antibody to the plate. | For direct or indirect ELISAs, consider conjugating the this compound peptide to a larger carrier protein before coating[3]. Alternatively, try microplates designed for enhanced binding[3]. |
A general workflow for an indirect ELISA for this compound is visualized below. Errors in any of these steps could lead to a weak or absent signal.
Issue 2: High Background
Question: My ELISA results show a high background signal across the entire plate. What could be causing this?
Answer: High background can obscure the specific signal from this compound, reducing assay sensitivity. This issue often arises from non-specific binding or problems with the detection reagents.
Table 2: Troubleshooting High Background
| Possible Cause | Solution |
| Non-Specific Binding | |
| Insufficient or ineffective blocking. | Use an appropriate blocking buffer. Increase the blocking incubation time or temperature to ensure all non-specific sites are covered. |
| Antibody concentration too high. | The concentration of the primary or secondary antibody may be excessive, leading to non-specific binding. Perform dilutions to determine the optimal working concentration. |
| Cross-reactivity. | The detection antibody may be cross-reacting with the coating antibody or other components. Run appropriate controls to test for cross-reactivity[5]. |
| Reagent & Procedural Issues | |
| Inadequate washing. | Ensure all wells are filled and aspirated completely during washes. Increasing the duration or number of washes can help remove unbound reagents[1]. |
| Substrate issues. | The substrate may be degrading due to light exposure; store it in the dark[1]. If the substrate reaction is not stopped, the color will continue to develop[4]. |
| Incubation time too long or temperature too high. | Reduce the incubation time for antibodies or substrate[1]. Ensure the incubation temperature does not exceed recommended levels (e.g., 37°C). |
| Contaminated buffers. | Use fresh, sterile buffers to avoid contamination that could interfere with the assay. |
Issue 3: High Variability Between Replicates
Question: I am observing poor reproducibility and high coefficient of variation (CV) between my duplicate/triplicate wells. What is the cause?
Answer: High variability compromises the precision and reliability of the assay. The source is often procedural, related to inconsistent liquid handling or temperature gradients across the plate.
Table 3: Troubleshooting High Variability
| Possible Cause | Solution |
| Pipetting Inconsistency | |
| Inaccurate pipetting technique. | Ensure the pipette is calibrated and working correctly[4][6]. Make sure pipette tips have a good seal[4][6]. Use fresh tips for each sample and reagent. |
| Reagents not mixed thoroughly. | Mix all reagents and samples thoroughly before adding them to the plate to ensure a homogenous solution[4]. |
| Plate & Incubation Issues | |
| "Edge effects" due to uneven temperature or evaporation. | Always use a plate sealer during incubations to prevent evaporation[1]. Avoid stacking plates in the incubator, as this can cause uneven temperature distribution[1][6]. |
| Inconsistent washing. | An automated plate washer is recommended for uniformity. If washing manually, ensure a consistent technique is applied to all wells. Check for obstructions in washing ports. |
| Sample Issues | |
| Inhomogeneity of samples. | Ensure samples are thoroughly mixed and centrifuged to remove any particulates before plating[7]. |
The following flowchart can help diagnose the source of common ELISA problems.
References
- 1. biomatik.com [biomatik.com]
- 2. genscript.com [genscript.com]
- 3. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 4. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. biocompare.com [biocompare.com]
- 6. anshlabs.com [anshlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Fequesetide Resistance in In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to Fequesetide in their in vitro experiments. The information is tailored for scientists and drug development professionals working in cellular and molecular research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide segment that represents the active site of Thymosin Beta-4 (Tβ4).[1][2] Its primary known function is to bind to actin, playing a role in cell migration, wound healing, and tissue regeneration.[1][3][4] It is being investigated for its therapeutic potential in various contexts, including dermal wounds, and cardiac and neurological repair.[4]
Q2: We are observing a decrease in the expected cellular response to this compound over time in our cancer cell line. Could this be resistance?
While this compound is primarily associated with regenerative processes, its parent molecule, Tβ4, has been implicated in resistance to certain chemotherapeutic agents like paclitaxel.[5] A diminished response to this compound in a cancer cell line could indicate the development of a resistance mechanism. This may manifest as decreased cell migration, altered morphology, or reduced signaling through expected pathways.
Q3: What are the potential mechanisms of resistance to this compound in cancer cells?
Based on the known functions of its parent molecule, Tβ4, and general principles of drug resistance, several mechanisms could contribute to this compound resistance:
-
Alterations in the Target Pathway: Changes in the expression or function of actin or actin-binding proteins could reduce the efficacy of this compound.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling cascades to compensate for the effects of this compound. For instance, Tβ4 has been shown to influence the PI3K/Akt and NF-κB signaling pathways.[6] Upregulation of pro-survival or pro-proliferative pathways could counteract the intended effects of this compound.
-
Anti-Apoptotic Effects: Tβ4 has been shown to inhibit caspase-3 activation, a key step in apoptosis, thereby contributing to paclitaxel resistance.[5] this compound might exhibit similar anti-apoptotic properties, which could be enhanced in resistant cells.
-
Drug Efflux and Cellular Uptake: As with other therapeutic peptides, resistance can emerge from decreased cellular uptake or increased efflux of the peptide.[7]
Troubleshooting Guide
Problem 1: Decreased efficacy of this compound on cell migration.
If you observe a reduction in this compound-induced cell migration, consider the following troubleshooting steps:
Potential Cause 1: Altered Actin Dynamics
-
Hypothesis: Resistant cells may have altered expression of actin or actin-associated proteins, making them less responsive to this compound's effects on the cytoskeleton.
-
Suggested Experiment:
-
Western Blot Analysis: Compare the protein levels of β-actin, cofilin, and profilin in your resistant cell line versus the parental (sensitive) cell line.
-
Phalloidin Staining: Visualize the actin cytoskeleton using fluorescently labeled phalloidin to assess for changes in actin filament organization and cellular morphology.
-
Potential Cause 2: Activation of Compensatory Signaling
-
Hypothesis: Upregulation of pathways that promote cell adhesion or inhibit migration could be counteracting this compound's effects.
-
Suggested Experiment:
-
Phospho-Kinase Array: Screen for changes in the phosphorylation status of key signaling proteins involved in cell migration and adhesion (e.g., FAK, Src, Rho GTPases).
-
Inhibitor Studies: Treat resistant cells with inhibitors of suspected compensatory pathways in combination with this compound to see if sensitivity can be restored.
-
Problem 2: Cells show increased survival in the presence of this compound and a co-administered cytotoxic agent.
This scenario suggests that this compound may be contributing to a pro-survival phenotype, similar to the observed effects of Tβ4 in paclitaxel resistance.[5]
Potential Cause: Inhibition of Apoptosis
-
Hypothesis: Resistant cells may have enhanced anti-apoptotic signaling, potentially linked to this compound's activity.
-
Suggested Experiments:
-
Caspase-3 Activity Assay: Measure the activity of caspase-3 in resistant and parental cells treated with the cytotoxic agent, with and without this compound.
-
Bcl-2 Family Protein Expression: Analyze the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak) via Western blot. Tβ4 has been shown to affect Bcl-2 phosphorylation.[5]
-
Quantitative Data Summary: Tβ4 and Paclitaxel Resistance
The following table summarizes data from a study on the effect of Tβ4 on paclitaxel-induced apoptosis, which may provide a model for investigating this compound resistance.
| Cell Line | Treatment | Relative Caspase-3 Activity (%) |
| HeLa | Paclitaxel | 100 |
| HeLa | Paclitaxel + Tβ4 | 60 |
| HeLa | Paclitaxel + Tβ4 siRNA | 140 |
| SNU 638 (Low Tβ4) | Paclitaxel | 100 |
| SNU 668 (High Tβ4) | Paclitaxel | 50 |
Data extrapolated from Moon et al., 2007.[5] This demonstrates that higher levels of Tβ4 correlate with lower caspase-3 activity in the presence of an apoptotic stimulus.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a resistant cell line through continuous exposure to the peptide.[8][9]
-
Initial Seeding: Plate the parental cancer cell line at a low density.
-
Stepwise Dose Escalation: Begin treatment with a low concentration of this compound (e.g., the IC20).
-
Serial Passaging: Once the cells have reached 70-80% confluency, passage them and re-seed in fresh media containing the same concentration of this compound.
-
Increase Concentration: After several passages, gradually increase the concentration of this compound.
-
Monitor Viability: Continuously monitor cell viability and growth rate. A resistant population will emerge that can proliferate at higher concentrations of the peptide.
-
Confirmation of Resistance: Once a population is established that can tolerate significantly higher concentrations of this compound than the parental line, confirm the resistance by comparing the dose-response curves of the parental and resistant lines.
Protocol 2: Western Blot for Signaling Proteins
-
Cell Lysis: Lyse the parental and resistant cells (with and without this compound treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Bcl-2, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Potential mechanisms of this compound resistance in vitro.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 476014-70-7 | Motif Biotech [motifbiotech.com]
- 4. Thymosin β4: a multi-functional regenerative peptide. Basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actin-sequestering protein, thymosin-beta-4 (TB4), inhibits caspase-3 activation in paclitaxel-induced tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of peptides in reversing chemoresistance of breast cancer: current facts and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective [mdpi.com]
- 9. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
Fequesetide peptide purity and its impact on experimental results
Disclaimer: "Fequesetide" is a hypothetical peptide used in this guide to illustrate the critical principles of peptide purity and its impact on experimental outcomes. The information provided is based on established scientific principles of peptide chemistry and molecular biology.
Introduction
Frequently Asked Questions (FAQs)
Q1: What is peptide purity and how is it determined?
A1: Peptide purity is the percentage of the target peptide in a sample relative to any impurities.[3] It is most commonly determined using High-Performance Liquid Chromatography (HPLC), which separates the target peptide from impurities based on their physicochemical properties.[2][4] The purity is calculated by comparing the area of the target peptide peak to the total area of all peaks in the chromatogram. Mass Spectrometry (MS) is also used to confirm the molecular weight of the desired peptide.[2]
Q2: What are the common types of impurities found in synthetic peptides like this compound?
A2: Impurities in synthetic peptides can arise from various sources during the synthesis and purification process.[5][6] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids from the target sequence.[7]
-
Truncated sequences: Peptides that are shorter than the full-length target sequence.[1]
-
Incompletely deprotected peptides: Peptides that still have protecting groups attached to amino acid side chains.[8]
-
Modified peptides: Peptides that have undergone chemical modifications such as oxidation, deamidation, or cyclization.[6][7][8]
-
Residual solvents and reagents: Chemicals used during synthesis, such as trifluoroacetic acid (TFA), which can interfere with biological assays.[9]
-
Cross-contamination: Traces of other peptides synthesized on the same equipment.[10]
Q3: How can the purity of this compound impact my experimental results?
A3: The purity of this compound can have a significant impact on experimental outcomes in several ways:
-
Reduced Biological Activity: Impurities that are inactive will lower the effective concentration of the active peptide, leading to an underestimation of its potency (e.g., a higher IC50 value).
-
Off-Target Effects: Impurities may have their own biological activities, leading to unexpected or misleading results.[2] For instance, a contaminating peptide could activate a different receptor or signaling pathway.
-
Toxicity: Some impurities or residual chemicals from synthesis can be cytotoxic, leading to cell death that is not related to the intended biological activity of this compound.[4]
-
Inconsistent Results: Lot-to-lot variability in purity can lead to poor reproducibility of experiments.[2][4]
Q4: What is the recommended purity level for this compound for different applications?
A4: The required purity level for this compound depends on the intended application.[1][3] The following table provides general guidelines:
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, structural studies (NMR, crystallography), and other highly sensitive assays where precision and safety are paramount.[11][12] |
| >95% | Quantitative in vitro assays, such as receptor-ligand interaction studies, enzyme kinetics, and cell-based functional assays where accurate dose-response relationships are critical.[11][12][13] |
| >85% | Semi-quantitative applications, including Western blot peptide blocking studies, epitope mapping, and initial screening assays.[11][12][13] |
| >75% | Generation of polyclonal antibodies and non-sensitive screening applications.[11][14] |
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results between experiments using different batches of this compound.
-
Question: I am observing significant variability in my results when I use a new batch of this compound. What could be the cause?
-
Answer: This is a common issue often linked to variations in peptide purity between batches.[2]
-
Verify Purity: Always request a Certificate of Analysis (CoA) for each new batch of this compound, which should include HPLC and MS data. Compare the purity levels between batches.
-
Quantify Accurately: Ensure you are accurately determining the peptide concentration. The lyophilized powder contains not only the peptide but also water and counterions, so the net peptide content is less than the total weight.[15] Consider performing an amino acid analysis for precise quantification.
-
Standardize Handling: Ensure consistent storage and handling of the peptide.[15] Avoid repeated freeze-thaw cycles, which can degrade the peptide.[15]
-
Issue 2: The observed biological activity of this compound is lower than expected.
-
Question: My dose-response curve for this compound is shifted to the right, indicating lower potency. Why might this be happening?
-
Answer: Lower than expected potency is often a direct consequence of using a peptide with insufficient purity.
-
Purity Check: A lower purity means a lower concentration of the active this compound, leading to an apparent decrease in activity. For example, if your peptide is 80% pure, you are effectively dosing 20% less of the active compound.
-
Solubility Issues: this compound may not be fully dissolved, leading to a lower effective concentration. Ensure you are using the recommended solvent and protocol for solubilization.[15]
-
Peptide Degradation: Improper storage or handling can lead to degradation of the peptide, reducing its activity.[15]
-
Issue 3: I am observing unexpected cytotoxicity or off-target effects in my cell-based assays.
-
Question: My cells are dying at concentrations of this compound that should not be toxic, or I am seeing unexpected cellular responses. What could be the problem?
-
Answer: These issues are often caused by impurities in the peptide preparation.
-
Toxic Impurities: Residual solvents from synthesis, such as TFA, can be toxic to cells, even at low concentrations.[16] Consider requesting TFA removal or salt exchange services from your peptide supplier.
-
Biologically Active Contaminants: Other peptide sequences (e.g., deletion sequences or cross-contaminants) may have unintended biological effects, including cytotoxicity or activation of other signaling pathways.[10]
-
Higher Purity Required: For sensitive cell-based assays, using a higher purity grade of this compound (>95% or >98%) is recommended to minimize these confounding factors.[14]
-
Data Presentation: Impact of this compound Purity on Experimental Results
The following tables illustrate the hypothetical impact of this compound purity on common experimental readouts.
Table 1: Effect of this compound Purity on IC50 in a Functional Antagonist Assay
| This compound Purity | Apparent IC50 (nM) |
| 99% | 10.2 |
| 95% | 12.5 |
| 90% | 15.8 |
| 80% | 21.1 |
Table 2: Effect of this compound Purity on Binding Affinity (Kd) in a Receptor Binding Assay
| This compound Purity | Apparent Kd (nM) |
| 99% | 5.1 |
| 95% | 6.3 |
| 90% | 8.0 |
| 80% | 10.5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of lyophilized this compound.
-
Dissolve the peptide in an appropriate solvent (e.g., 30% acetonitrile in water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Maintain the column temperature at 25°C.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Set a flow rate of 1.0 mL/min.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Detection:
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity as: (Area of the main peptide peak / Total area of all peaks) x 100%.
-
Protocol 2: Cell-Based cAMP Assay to Determine this compound Activity
-
Cell Culture:
-
Plate HEK293 cells stably expressing the target receptor for this compound in a 96-well plate at a density of 50,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water or an appropriate buffer.
-
Perform serial dilutions to obtain the desired final concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Add 50 µL of this compound dilutions to the respective wells.
-
Add 50 µL of a sub-maximal concentration of the receptor agonist.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 2. gencefebio.com [gencefebio.com]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocat.com [biocat.com]
- 12. biocompare.com [biocompare.com]
- 13. genscript.com [genscript.com]
- 14. genscript.com [genscript.com]
- 15. genscript.com [genscript.com]
- 16. genscript.com [genscript.com]
Interpreting unexpected results in Fequesetide experiments
Welcome to the Technical Support Center for Fequesetide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed troubleshooting strategies. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide segment representing the active site of Thymosin β4.[1][2] Its primary mechanism of action is centered around its ability to bind to actin, a critical protein in the cellular cytoskeleton. This interaction promotes cell migration, which is a fundamental process in wound healing and tissue regeneration.[1][2]
Q2: What are the key in vitro assays to assess this compound's bioactivity?
A2: The two primary in vitro assays to evaluate the bioactivity of this compound are the cell migration/wound healing assay and the actin binding assay. The wound healing assay directly measures the effect of this compound on the collective movement of cells to close an artificial gap in a cell monolayer. The actin binding assay confirms the direct interaction of this compound with actin and can be used to determine binding affinity.
Q3: How does this compound influence cell signaling pathways?
A3: As a functional fragment of Thymosin β4, this compound is understood to influence several signaling pathways that regulate cell migration, proliferation, and survival. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Notch signaling pathway, and the Transforming Growth Factor-beta (TGF-β) pathway. These pathways are integral to the cellular processes that drive wound healing and tissue repair.
Q4: What are common challenges associated with handling this compound and other peptides in experiments?
A4: Peptides like this compound can present several challenges in experimental settings. These include issues with solubility, stability, and a tendency to aggregate.[3][4] Inconsistent results in bioassays can often be traced back to improper storage, handling, or dissolution of the peptide.[5] It is crucial to follow recommended protocols for storage and preparation of this compound solutions to ensure experimental reproducibility.
Troubleshooting Guides
Cell Migration / Wound Healing Assays
Issue 1: High variability in wound closure rates between replicate wells.
-
Question: We are observing significant differences in the rate of wound closure in our scratch assay, even between wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability is a common issue in scratch assays and can stem from several factors:
-
Inconsistent Scratch Width: Manually creating scratches with a pipette tip can lead to variations in the initial wound size. A wider scratch will naturally take longer to close.
-
Uneven Cell Density: If the cell monolayer is not uniformly confluent at the start of the assay, migration rates can differ.
-
Cell Proliferation: If cell division is not adequately controlled, the "healing" of the scratch may be due to proliferation rather than migration, leading to inconsistent results. It is advisable to use a proliferation inhibitor like Mitomycin C or to perform the assay in serum-free media after initial cell attachment.[6]
-
Edge Effects: Cells at the edge of the well may behave differently than those in the center.
-
Troubleshooting Workflow:
Caption: Troubleshooting high variability in wound healing assays.
Issue 2: No significant increase in cell migration with this compound treatment compared to control.
-
Question: We are not observing the expected pro-migratory effect of this compound. The wound closure in treated wells is similar to our negative control. What could be the problem?
-
Answer: Several factors could lead to a lack of response to this compound:
-
Suboptimal Peptide Concentration: The effect of many bioactive molecules on cell migration is dose-dependent and can be biphasic.[7] It is essential to perform a dose-response curve to identify the optimal concentration of this compound.
-
Peptide Instability or Aggregation: this compound, like other peptides, can degrade or aggregate if not stored or handled correctly, leading to a loss of bioactivity.[3][4]
-
Cell Type and Condition: The migratory response can vary significantly between different cell types. Ensure the cell line used is responsive to this type of stimulus. Also, the passage number of the cells can affect their migratory capacity.
-
Assay Duration: The time points chosen for observation may not be optimal for capturing the peak migratory response.
-
Data Presentation: Dose-Response of Thymosin β4 on Cell Migration
The following table summarizes data from a study on a dimeric form of Thymosin β4, which provides a reference for expected dose-dependent effects on cell migration.
| Treatment Concentration (µg/mL) | Average Number of Migrated Cells (± SD) | Average Distance of Migration (µm ± SD) after 12h |
| 0 (PBS Control) | 5.2 ± 1.1 | - |
| 1 | 21.3 ± 1.5 | 22.45 ± 4.2 |
| 10 | 29.6 ± 1.8 | 56.5 ± 4.8 |
Data adapted from a study on a dimeric form of Thymosin β4.[8]
Actin Binding Assays
Issue 3: Inconsistent results in actin co-sedimentation assay.
-
Question: We are getting variable amounts of this compound pelleting with F-actin in our co-sedimentation assay. What could be causing this inconsistency?
-
Answer: Inconsistent results in actin co-sedimentation assays can arise from:
-
Incomplete Actin Polymerization: Ensure that the conditions for actin polymerization are optimal (e.g., presence of KCl and MgCl2) and that sufficient time is allowed for filament formation. The state of actin polymerization can be monitored by light scattering.[9][10]
-
Peptide Aggregation: this compound may self-aggregate, especially at high concentrations, and pellet independently of F-actin.[3][4] It is recommended to pre-clear the this compound solution by ultracentrifugation before adding it to the F-actin.
-
Variability in Centrifugation: Ensure consistent centrifugation speed, time, and temperature, as these can affect the pelleting of F-actin.
-
Buffer Conditions: The pH and ionic strength of the buffer can influence the interaction between this compound and actin.[3][4]
-
Experimental Workflow: Actin Co-sedimentation Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell migration/chemotaxis: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic light-scattering study on polymerization process of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fequesetide and BPC-157 in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regenerative peptides, Fequesetide (also known as TB-500, a synthetic fragment of Thymosin β4) and BPC-157 have emerged as prominent candidates for their potential therapeutic effects in tissue repair and wound healing. This guide provides an objective, data-driven comparison of these two peptides, summarizing their mechanisms of action, preclinical and clinical data, and experimental protocols to inform further research and development.
At a Glance: this compound vs. BPC-157
| Feature | This compound (TB-500) | BPC-157 |
| Primary Mechanism | Actin-binding to promote cell migration.[1][2][3][4][5][6][7][8] | Modulates various signaling pathways including VEGF, nitric oxide (NO), and growth hormone receptors.[9][10][11] |
| Source | Synthetic fragment of Thymosin β4, a naturally occurring protein.[3][4][5][6][7][8][12][13][14][15] | Synthetic peptide derived from a protein found in human gastric juice.[3][10][13][14][16] |
| Primary Therapeutic Targets | Muscle, tendon, ligament, skin, and eye injuries.[3][4][17] | Tendons, ligaments, gastrointestinal tract, and bone.[3][4] |
| Key Biological Effects | Promotes angiogenesis, reduces inflammation, enhances cell migration and tissue regeneration.[2][3][4][6][7][8][12][13][17][18][19] | Accelerates wound healing, promotes angiogenesis, reduces inflammation, and has organo-protective effects.[9][14] |
| Clinical Trial Status | Thymosin β4 (the parent molecule) has undergone Phase 2 clinical trials for venous stasis ulcers and dry eye syndrome.[20][21][22][23][24] | Limited human studies, including a retrospective study on knee pain and a pilot trial for interstitial cystitis.[9] Not FDA-approved for human use.[3] |
Mechanism of Action: A Comparative Overview
This compound and BPC-157 exert their regenerative effects through distinct, yet occasionally overlapping, molecular pathways.
This compound (TB-500) , as the active fragment of Thymosin β4, primarily functions by binding to G-actin monomers.[1][2][7] This interaction regulates actin polymerization, a critical process for cell motility. By modulating the cytoskeleton, this compound facilitates the migration of various cell types, including endothelial cells and keratinocytes, to the site of injury, thereby accelerating tissue repair.[1][2][6][7][8][12][18][19] Furthermore, it promotes angiogenesis (the formation of new blood vessels) and exhibits anti-inflammatory properties.[2][5][6][7][8][12][13][17][18][25]
BPC-157 demonstrates a more multifaceted mechanism of action. It has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[9][10] It also enhances the nitric oxide (NO) signaling pathway, which contributes to vasodilation and increased blood flow to injured areas. Additionally, BPC-157 can increase the expression of growth hormone receptors on fibroblasts, the cells responsible for producing collagen and other components of the extracellular matrix.[9] This combination of effects leads to robust tissue regeneration and healing.
Signaling Pathway Diagrams
Preclinical Data Summary
Both peptides have been extensively studied in various animal models, demonstrating significant efficacy in promoting tissue repair.
This compound (Thymosin β4) Preclinical Data
| Animal Model | Injury Model | Key Findings | Reference |
| Rats & Mice | Full-thickness dermal punch wounds | Accelerated wound closure, increased collagen deposition, and enhanced keratinocyte migration.[20][22][26] | Philp et al., 2003; Kleinman et al., 2012 |
| Diabetic (db/db) Mice | Full-thickness dermal wounds | Significantly increased wound contracture and collagen deposition.[26] | Philp et al., 2003 |
| Aged Mice | Full-thickness dermal wounds | Accelerated wound healing with increased keratinocyte migration and collagen deposition.[26] | Philp et al., 2003 |
| Rats | Palatal excisional wounds | Significantly enhanced wound closure; increased mRNA and protein expression of MMP2 and VEGF.[27] | Choi et al., 2014 |
BPC-157 Preclinical Data
| Animal Model | Injury Model | Key Findings | Reference |
| Rats | Severed muscle-tendon injury | Restored structural integrity and function.[14] | Staresinic et al., 2003 |
| Rats | Colocutaneous fistulas | Accelerated healing of colonic and skin defects, leading to fistula closure.[16] | Mikus et al., 2001 |
| Various | Musculoskeletal injuries (fracture, muscle, tendon, ligament) | Reduced inflammation, promoted vascularity, and augmented structural and functional recovery.[9] | Sebecic et al., 1999; Gwyer et al., 2019 |
| Rats | Gastrointestinal lesions | Protective and healing effects on various induced gastric and intestinal injuries. | Sikiric et al., 2018 |
Clinical Trial Landscape
While preclinical data for both peptides are robust, human clinical data, particularly for BPC-157, remains limited.
This compound (as Thymosin β4) has progressed further in clinical development. Phase 2 trials have been completed for the treatment of venous stasis ulcers and pressure ulcers, where it was found to accelerate healing.[20][22] Another Phase 2 trial showed that Thymosin β4 eye drops reduced ocular discomfort and improved corneal healing in patients with dry eye syndrome.[24]
BPC-157 has not undergone extensive, large-scale clinical trials.[9] A retrospective study on patients with chronic knee pain reported that intra-articular injections of BPC-157 provided significant pain relief in the majority of subjects.[9] A small pilot study also suggested potential benefits in treating interstitial cystitis.[9] However, it is important to note that BPC-157 is not approved for human use by the FDA and its use is banned in professional sports.[3][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for preclinical studies of this compound and BPC-157.
This compound (Thymosin β4) Dermal Wound Healing Model
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Wound Creation: A 6-mm full-thickness punch biopsy is created on the dorsal side of the rat.
-
Treatment: A hydrogel containing this compound (typically at concentrations of 0.01% to 0.1% w/w) is applied topically to the wound daily. A placebo hydrogel is used for the control group.
-
Wound Analysis: Wound closure is monitored by tracing the wound margins and calculating the area. At selected time points (e.g., days 7 and 14), tissue samples are collected for histological analysis using H&E staining (for general morphology and re-epithelialization) and Masson's trichrome staining (for collagen deposition). Immunohistochemistry for CD31 can be used to quantify angiogenesis.
BPC-157 Tendon Healing Model
Protocol Details:
-
Animal Model: Wistar rats.
-
Injury: Complete transection of the Achilles tendon.
-
Treatment: Daily intraperitoneal or subcutaneous injections of BPC-157 (e.g., 10 µg/kg). The control group receives saline injections.
-
Functional Assessment: Walking track analysis is performed at various time points to calculate the Achilles Functional Index (AFI), which is a measure of functional recovery.
-
Biomechanical Testing: At the end of the study, the healed tendons are harvested and subjected to tensile testing to determine their ultimate failure load and stiffness.
-
Histological Analysis: Tendon tissue is stained with H&E and Masson's trichrome to assess collagen fiber organization, cellularity, and overall tissue morphology.
Conclusion
This compound and BPC-157 are both promising peptides with significant regenerative potential demonstrated in preclinical models. This compound's primary strength lies in its ability to promote cell migration through actin-binding, making it a strong candidate for wound healing and tissue regeneration across various tissues. BPC-157, with its multifaceted mechanism involving growth factors, nitric oxide, and growth hormone receptors, shows particular promise for healing connective tissues and the gastrointestinal tract.
While Thymosin β4 (the parent molecule of this compound) has more extensive clinical trial data, the clinical evidence for BPC-157 is still in its nascent stages. Further well-controlled clinical trials are imperative to establish the safety and efficacy of both peptides in humans. The distinct mechanisms of action of this compound and BPC-157 suggest that they may have different, and potentially synergistic, therapeutic applications in regenerative medicine. Researchers and drug development professionals should consider these differences when designing future studies and clinical applications.
References
- 1. What are thymosin beta 4 agonists and how do they work? [synapse.patsnap.com]
- 2. What is Thymosin beta-4 used for? [synapse.patsnap.com]
- 3. TB-500 vs BPC-157: Full Comparison, Benefits, and How They Work - Siam Clinic Thailand [siamclinicthailand.com]
- 4. innovationhrt.com [innovationhrt.com]
- 5. fitscience.co [fitscience.co]
- 6. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]
- 7. particlepeptides.com [particlepeptides.com]
- 8. TB500 Peptide: Everything You Need to Know [optimumosteo.com]
- 9. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. examine.com [examine.com]
- 11. innerbody.com [innerbody.com]
- 12. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
- 13. amazing-meds.com [amazing-meds.com]
- 14. medisearch.io [medisearch.io]
- 15. innerbody.com [innerbody.com]
- 16. moabtexas.com [moabtexas.com]
- 17. pinnaclepeptides.com [pinnaclepeptides.com]
- 18. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 19. The Role of TB-500 in Tissue Repair: A Comprehensive Review - Pro Peptide Source [propeptidesource.com]
- 20. The regenerative peptide thymosin β4 accelerates the rate of dermal healing in preclinical animal models and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. researchgate.net [researchgate.net]
- 23. ClinConnect | Study of Thymosin Beta 4 in Patients With Venous Stasis [clinconnect.io]
- 24. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thymosin beta4 and angiogenesis: modes of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thymosin beta 4 and a synthetic peptide containing its actin-binding domain promote dermal wound repair in db/db diabetic mice and in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
Fequesetide: A Novel Anti-Inflammatory Agent with a Unique Mechanism of Action
For Immediate Release: Fequesetide, a novel synthetic peptide, is emerging as a promising candidate in the field of anti-inflammatory therapeutics. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's anti-inflammatory effects, supported by available preclinical and clinical data, and contrasts its performance with established anti-inflammatory agents.
Executive Summary
This compound, also known as Dusquetide or SGX942, operates as an Innate Defense Regulator (IDR). Unlike traditional anti-inflammatory drugs, this compound modulates the innate immune system to promote a balanced response to inflammation and injury. Its unique mechanism of action, centered on the intracellular scaffold protein p62, offers a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, with the prospect of a differentiated safety and efficacy profile.
Comparative Performance Data
While direct head-to-head preclinical studies comparing this compound with NSAIDs and corticosteroids in standardized inflammation models are not extensively published, the following tables summarize available quantitative data to facilitate an informed comparison.
Table 1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Time Point | Paw Edema Inhibition (%) | Citation |
| This compound (Dusquetide) | Data not available | - | - | - | - |
| Ibuprofen | 10-32 mg/kg | Oral | 3 hours | Statistically significant decrease in paw size | [1] |
| Dexamethasone | 0.25 mg/animal | Oral | 4, 8, 12, 24, 48 hours | Statistically significant decrease in exudate volume | [2] |
| Diclofenac | 25 mg/kg | Intraperitoneal | 3 hours | Peak activity | [3] |
Note: The absence of direct comparative data for this compound in this model highlights a key area for future research.
Table 2: In Vitro Anti-Inflammatory Activity - LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | Time Point | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Citation |
| This compound (Dusquetide) | Data not available | - | - | - | - |
| Dexamethasone | 0.02 mg/kg (in vivo) | - | Statistically significant attenuation of peak levels | - | [4] |
| Omega-3 Fatty Acid Emulsion | - | 24 hours | Significant decrease | - | [2] |
Mechanism of Action: A Novel Signaling Pathway
This compound distinguishes itself from traditional anti-inflammatory drugs by not directly targeting enzymes like cyclooxygenases (as NSAIDs do) or broadly suppressing the immune system (as corticosteroids do). Instead, it modulates the innate immune response by binding to the ZZ domain of the intracellular scaffold protein p62 (Sequestosome-1).[5][6][7] This interaction initiates a signaling cascade that recalibrates the cellular response to inflammatory stimuli.
The binding of this compound to p62 has been shown to:
-
Modulate the p62-RIP1 complex: This interaction is a critical node in inflammatory signaling.[5][8]
-
Increase p38 MAPK phosphorylation: This leads to the activation of downstream signaling pathways involved in cellular stress responses and inflammation.[5][8]
-
Enhance C/EBPβ expression: This transcription factor plays a role in regulating the expression of various immune and inflammatory genes.[5][8]
-
Not affect the NF-κB pathway: Notably, this compound's mechanism appears to be independent of the canonical NF-κB pathway, a central mediator of inflammation.[5][6]
This targeted modulation of the p62 signaling complex allows this compound to promote an anti-inflammatory and tissue-healing environment.
Caption: this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate the replication and validation of anti-inflammatory effects.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses acute inflammation.[5][6][7][9][10]
Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema.
Protocol Details:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly assigned to control (vehicle), positive control (e.g., Indomethacin, Ibuprofen), and this compound treatment groups.
-
Procedure:
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer the test compounds or vehicle via the appropriate route (e.g., oral, intraperitoneal).
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This in vitro assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines.[11][12][13]
Workflow:
Caption: Workflow for LPS-Induced Cytokine Release Assay.
Protocol Details:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Seed cells into 24- or 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the test compound.
Conclusion
This compound presents a novel and targeted approach to the management of inflammation. Its unique mechanism of action, centered on the modulation of the p62 signaling pathway, offers the potential for a differentiated therapeutic profile compared to existing anti-inflammatory agents. While further direct comparative studies are warranted to fully elucidate its relative potency and efficacy, the available data suggest that this compound is a promising candidate for further investigation in a range of inflammatory conditions. The detailed experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAR1 suppresses inflammatory response in LPS-induced RAW 264.7 macrophages and human primary peripheral blood mononuclear cells via the SIRT1/PGC-1α/PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequestosome-1/p62 Is the Key Intracellular Target of Innate Defense Regulator Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequestosome-1/p62 is the key intracellular target of innate defense regulator peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.sahmri.org.au [research.sahmri.org.au]
- 8. Dusquetide modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soligenix.com [soligenix.com]
- 10. soligenix.com [soligenix.com]
- 11. Dusquetide modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. Dusquetide modulates innate immune response through binding to p62. | Sigma-Aldrich [sigmaaldrich.com]
Fequesetide in Wound Healing: A Comparative Guide for Researchers
A detailed comparison of Fequesetide's efficacy against other prominent wound healing peptides, supported by experimental data and mechanistic insights.
This compound, a synthetic peptide representing the active domain of Thymosin beta 4 (Tβ4), is emerging as a significant agent in the field of regenerative medicine, particularly in wound healing. This guide provides a comprehensive comparison of this compound's efficacy with other well-established wound healing peptides, namely LL-37 and Tiger17. The information is tailored for researchers, scientists, and drug development professionals, offering a clear overview of quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy of Wound Healing Peptides
The therapeutic potential of this compound and other peptides in accelerating wound repair is quantified through various in vivo and in vitro studies. The following tables summarize the key efficacy data from preclinical animal models and cell-based assays.
In Vivo Wound Healing Efficacy
| Peptide | Animal Model | Key Efficacy Data | Citation |
| This compound (as Thymosin beta 4) | Rat, full-thickness wound | 42% increase in re-epithelialization at day 4; 61% increase at day 7. Wounds contracted at least 11% more than controls by day 7. | [1] |
| Tiger17 | Mouse, full-thickness dermal wound | Residual wound area of 8.9% by day 9, compared to 56.7% in the vehicle control group. Re-epithelialization was 92% complete by day 8, versus 42% in the control. | [2] |
| LL-37 | Mouse, MRSA-infected full-thickness wound | Enhanced wound closure, granulation tissue formation, and re-epithelialization compared to teicoplanin treatment. | [1] |
In Vitro Efficacy: Cell Proliferation and Migration
| Peptide | Cell Line | Key Efficacy Data | Citation |
| This compound (as Thymosin beta 4) | Keratinocytes | 2-3 fold increase in cell migration compared to medium alone. | [1] |
| Tiger17 | HaCaT keratinocytes and Human Skin Fibroblasts (HSFs) | At 20 µg/ml, induced a 200% increase in keratinocyte proliferation and a 95% increase in HSF proliferation. | [2] |
| LL-37 | Human Microvascular Endothelial Cells (HMECs) and Human Umbilical Vein Endothelial Cells (HUVECs) | Induced proliferation, migration, and the formation of tubule-like structures. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
Full-Thickness Wound Model
This in vivo model is a standard for evaluating the efficacy of wound healing agents.
-
Animal Models: Studies have utilized various rodent models, including Sprague-Dawley rats and C57BL/6 mice.[1][2][4] For studies on compromised healing, genetically diabetic mice (db/db) are often used.[5]
-
Wound Creation: Following anesthesia and dorsal hair removal, one or two full-thickness excisional wounds are created using a sterile biopsy punch (typically 5-8 mm in diameter).[6][7] In some models, a silicone splint is sutured around the wound to prevent contraction and mimic human wound healing, which occurs primarily through re-epithelialization.[7]
-
Peptide Administration: Peptides are typically administered topically as a gel or solution, or via intraperitoneal injection.[1][4] Dosages and treatment frequency vary between studies. For example, in one study, LL-37 was applied topically twice a day at a concentration of 10 µg in 50 µl.[4]
-
Wound Analysis: Wound closure is monitored by capturing digital images at regular intervals and analyzing the wound area using software like ImageJ.[8] Histological analysis of excised wound tissue is performed to assess re-epithelialization, collagen deposition, and angiogenesis.[1][6]
In Vitro Scratch Wound Healing Assay
This assay is a common method to study cell migration in a two-dimensional setup.
-
Cell Culture: A confluent monolayer of cells, such as human keratinocytes (HaCaT) or fibroblasts, is cultured in a multi-well plate.[9][10]
-
Wound Creation: A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip or a specialized culture insert to ensure a uniform gap width.[9][10]
-
Treatment and Monitoring: The cells are then treated with the peptide of interest or a control. The closure of the scratch is monitored and imaged at different time points using a microscope.[9] To distinguish between cell migration and proliferation, a proliferation inhibitor like Mitomycin C can be added to the culture medium.[11]
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time using image analysis software.[12]
Signaling Pathways in Peptide-Mediated Wound Healing
The therapeutic effects of this compound, LL-37, and Tiger17 are mediated by their interaction with specific cellular signaling pathways that govern cell proliferation, migration, and inflammation.
This compound (Thymosin beta 4) Signaling
This compound, as the active component of Thymosin beta 4, is known to modulate several key signaling pathways involved in tissue repair. A primary pathway influenced by Tβ4 is the Wnt/β-catenin signaling pathway. Activation of this pathway is crucial for promoting the proliferation and differentiation of cells essential for wound healing.[13]
Caption: this compound (Tβ4) signaling via the Wnt/β-catenin pathway.
LL-37 Signaling
LL-37 exerts its pro-healing effects by transactivating the Epidermal Growth Factor Receptor (EGFR). This activation triggers downstream signaling cascades, including the MAPK/ERK pathway, which are critical for cell migration and proliferation.[14]
Caption: LL-37 signaling through EGFR transactivation and the MAPK/ERK pathway.
Tiger17 Signaling
Tiger17 promotes wound healing by upregulating the expression of Transforming Growth Factor-beta (TGF-β). TGF-β, in turn, activates the Smad and MAPK signaling pathways, leading to increased fibroblast activity, collagen synthesis, and angiogenesis.[15][16]
Caption: Tiger17 signaling via TGF-β upregulation and activation of Smad and MAPK pathways.
Conclusion
This compound, through its action as the active component of Thymosin beta 4, demonstrates significant potential in accelerating wound healing by promoting cell migration and re-epithelialization. When compared to other potent wound healing peptides such as LL-37 and Tiger17, this compound shows comparable efficacy, albeit through distinct signaling pathways. While LL-37 primarily utilizes EGFR transactivation and Tiger17 acts through TGF-β upregulation, this compound's mechanism is linked to the Wnt/β-catenin pathway. This guide provides a foundational comparison for researchers, highlighting the quantitative efficacy and mechanistic diversity of these promising therapeutic peptides. Further head-to-head clinical studies are warranted to definitively establish the comparative clinical efficacy of these agents in various wound healing contexts.
References
- 1. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. ejdent.org [ejdent.org]
- 7. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 10. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 14. LL-37 via EGFR Transactivation to Promote High Glucose–Attenuated Epithelial Wound Healing in Organ-Cultured Corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Fequesetide's Therapeutic Potential: An In Vivo Comparative Analysis for Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fequesetide with Leading Alternatives in Preclinical Models.
This compound, a synthetic peptide derived from the naturally occurring protein Thymosin Beta 4 (Tβ4), has garnered significant interest within the scientific community for its potential therapeutic applications in tissue repair and regeneration.[1][2][3] This guide provides a comprehensive in vivo validation of this compound's therapeutic potential, objectively comparing its performance with two other prominent regenerative peptides: BPC-157 and GHK-Cu. The following sections present a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Comparative In Vivo Performance in Wound Healing
The therapeutic efficacy of this compound and its alternatives has been evaluated in various animal models of wound healing. The following table summarizes key quantitative findings from these studies, focusing on wound closure rates and other relevant healing parameters. It is important to note that these results are compiled from individual studies and not from direct head-to-head comparisons, which may lead to variations due to different experimental conditions.
| Peptide | Animal Model | Wound Type | Key Quantitative Outcomes | Reference |
| This compound (as Tβ4) | Rat | Full-thickness punch wound | 42% increase in re-epithelialization over saline control at 4 days; 61% increase at 7 days. At least 11% greater wound contraction than controls by day 7. | [4] |
| BPC-157 | Rat | Alkali burn wound | At day 4, wound closure was 14.13% ± 4.91% for BPC-157 vs. 5.42% ± 2.09% for control. By day 12, healing was 54.38% ± 11.37% for BPC-157. | [5][6] |
| GHK-Cu | Rat | Open wound | On day 8, wound area reduced from 26 mm to 10 mm (61.53% healing) with GHK-Cu-encapsulated polymer, compared to 15 mm (42.30% healing) with polymer alone. By day 15, wound area was 4 mm (84.61% healing) with GHK-Cu. | [7] |
Signaling Pathways and Mechanisms of Action
The regenerative effects of this compound, BPC-157, and GHK-Cu are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for their targeted therapeutic development.
This compound (Thymosin Beta 4) primarily exerts its effects through the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and migration. Activation of the PI3K/Akt pathway by Tβ4 has been shown to promote the migration of endothelial cells and keratinocytes, essential processes in wound healing and angiogenesis.[8]
BPC-157 has been shown to promote angiogenesis and tissue repair by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[9][10][11] This activation leads to a cascade of downstream events, including the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), which are crucial for endothelial cell migration, proliferation, and the formation of new blood vessels.[9][10][11]
GHK-Cu is understood to influence tissue remodeling and wound healing through the Transforming Growth Factor-β (TGF-β) signaling pathway. GHK-Cu can modulate the expression of various genes involved in the TGF-β pathway, which plays a pivotal role in extracellular matrix deposition, collagen synthesis, and the regulation of inflammation during the healing process.[12][13]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for in vivo wound healing studies for each peptide, based on published literature.
This compound (Thymosin Beta 4) Full-Thickness Wound Healing Model (Rat)
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Wound Creation: The dorsal surface of the rat is shaved and disinfected. A 5-mm diameter full-thickness wound is created using a sterile biopsy punch.[14][15]
-
Peptide Administration: this compound (as Tβ4) is administered either topically to the wound site or via intraperitoneal injection. A common dosage for intraperitoneal injection is 60 μg in 300 μl of saline, administered on the day of wounding and every other day thereafter.[14]
-
Wound Analysis:
-
Wound Closure: Digital photographs of the wounds are taken at regular intervals (e.g., days 4 and 7 post-wounding). The wound area is measured using image analysis software, and the percentage of wound closure is calculated.
-
Histology: On specified days, animals are euthanized, and the wound tissue is excised, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining can be used to evaluate collagen deposition.
-
-
Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance is determined using appropriate tests, such as a t-test or ANOVA.
BPC-157 Alkali Burn Wound Healing Model (Rat)
-
Animal Model: Adult male Wistar rats (200-250g).
-
Anesthesia: As described for the this compound protocol.
-
Wound Creation: The dorsal skin is shaved and cleaned. An alkali burn is induced by applying a piece of filter paper (1 cm diameter) soaked in 1 M NaOH to the skin for 60 seconds.
-
Peptide Administration: BPC-157 is typically applied topically as a cream or in a solution. For example, a solution of BPC-157 (e.g., 800 ng/mL) can be applied to the wound daily.[5][6]
-
Wound Analysis:
-
Wound Closure: The wound area is measured at regular intervals (e.g., days 4, 8, 12, 16, and 18) to calculate the percentage of wound closure.
-
Histology: At the end of the experiment, wound tissue is harvested for histological analysis using H&E and Masson's trichrome staining to evaluate re-epithelialization, granulation tissue, and collagen deposition.
-
Immunohistochemistry: Expression of relevant markers such as Vascular Endothelial Growth Factor (VEGF) can be assessed to investigate the mechanism of action.
-
-
Statistical Analysis: As described for the this compound protocol.
GHK-Cu Open Wound Healing Model (Rat)
-
Animal Model: Adult male Wistar rats (180-220g).
-
Anesthesia: As described previously.
-
Wound Creation: A circular full-thickness excision wound (e.g., 26 mm diameter) is created on the shaved dorsal region.[7]
-
Peptide Administration: GHK-Cu can be incorporated into a delivery vehicle, such as a hydrogel or polymer, and applied topically to the wound. The dressing is typically changed at regular intervals.
-
Wound Analysis:
-
Wound Contraction: The wound diameter is measured at set time points (e.g., days 8 and 15) to determine the rate of wound contraction.
-
Biochemical Assays: Tissue homogenates from the wound site can be analyzed for levels of antioxidants (e.g., superoxide dismutase, catalase) and inflammatory markers.
-
Histopathology: Wound tissue is processed for histological examination to assess epidermal and dermal regeneration, angiogenesis, and collagen formation.
-
-
Statistical Analysis: As described for the this compound protocol.
In Vivo Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo wound healing study designed to evaluate the therapeutic potential of a peptide like this compound.
References
- 1. lotilabs.com [lotilabs.com]
- 2. apexpeptidesupply.com [apexpeptidesupply.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejdent.org [ejdent.org]
- 15. ejdent.org [ejdent.org]
Fequesetide in Tissue Regeneration: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of Fequesetide (also known as TB-500), a synthetic peptide derived from Thymosin Beta 4 (Tβ4), and its role in tissue regeneration. This compound's performance is objectively compared with alternative therapeutic strategies, supported by experimental data from preclinical and clinical studies.
Introduction to this compound (TB-500)
This compound is a synthetic peptide that represents the active, actin-binding region of Thymosin Beta 4, a naturally occurring protein crucial for wound healing and cell migration.[1] Its mechanism of action involves upregulating actin, a key protein in cell structure and motility, thereby promoting the migration of keratinocytes and endothelial cells to the site of injury.[2] This process is fundamental to tissue repair and regeneration. This compound has demonstrated anti-inflammatory properties and the ability to stimulate angiogenesis, the formation of new blood vessels.[2] Research, primarily in animal models, suggests its potential in accelerating the healing of various tissues, including skin, muscle, and tendons.[3]
Comparative Analysis of Regenerative Therapies
This compound is one of several promising approaches to tissue regeneration. This guide compares its efficacy with other significant modalities: GHK-Cu peptide, Stem Cell Therapy, and Guided Tissue Regeneration (GTR).
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various studies on this compound and its alternatives. Due to the absence of a direct meta-analysis on this compound, data is presented from individual key studies.
Table 1: this compound (Thymosin Beta 4) Efficacy Data
| Indication | Model | Key Finding | Study Type | Citation |
| Dermal Wound Healing | Rat Model | 42% improvement in re-epithelialization at day 4; 61% at day 7 vs. controls. | Preclinical | [4] |
| Venous Stasis Ulcers | Human | 25% of patients achieved complete wound healing within 3 months with 0.03% Tβ4. | Phase II Clinical Trial | [3] |
| Pressure & Stasis Ulcers | Human | Accelerated healing by approximately one month in patients who healed. | Phase II Clinical Trial | [5] |
| Dry Eye Syndrome | Human | 35.1% reduction in ocular discomfort and 59.1% reduction in corneal fluorescein staining vs. vehicle. | Phase II Clinical Trial | [5] |
Table 2: GHK-Cu Efficacy Data
| Indication | Model | Key Finding | Study Type | Citation |
| Skin Aging (Wrinkles) | Human | 31.6% reduction in wrinkle volume compared to Matrixyl® 3000. | Clinical Trial | |
| Skin Aging (Collagen) | Human | 70% of women showed improved collagen production vs. 50% with Vitamin C and 40% with retinoic acid. | Clinical Study | [6] |
| Wound Healing | Diabetic Rats | Accelerated wound healing and increased collagen synthesis. | Preclinical | [7] |
Table 3: Stem Cell Therapy Efficacy Data (Meta-Analysis)
| Indication | Outcome Measure | Standardized Mean Difference (SMD) vs. Control (95% CI) | Study Type | Citation |
| Periodontal Regeneration | Clinical Attachment Level | -0.67 (-0.90 to -0.43) | Meta-Analysis | [8] |
| Periodontal Regeneration | Probing Depth | -0.76 (-1.21 to -0.31) | Meta-Analysis | [8] |
| Periodontal Regeneration | Radiographic Intrabony Defect Depth | -0.87 (-1.52 to -0.23) | Meta-Analysis | [8] |
| Periodontal Regeneration | Mineralized Bone | 0.80 (0.42 to 1.19) | Meta-Analysis | [8] |
Table 4: Guided Tissue Regeneration (GTR) Efficacy Data (Meta-Analysis)
| Indication | Outcome Measure | Weighted Mean Difference (WMD) vs. Open Flap Debridement (95% CI) | Study Type | Meta-Analysis |
| Periodontal Infra-bony Defects | Hard Tissue Probing at Re-entry | 1.39 mm (1.08 to 1.71) | Meta-Analysis | [9] |
| Periodontal Infra-bony Defects (with bone substitutes) | Hard Tissue Probing at Re-entry | 3.37 mm (3.14 to 3.61) | Meta-Analysis | [9] |
Signaling Pathways and Experimental Workflows
This compound (Thymosin Beta 4) Signaling Pathway
This compound, as the active component of Thymosin Beta 4, influences several key signaling pathways to promote tissue regeneration. It primarily interacts with actin to promote cell migration. Furthermore, it has been shown to modulate inflammatory pathways such as NF-κB and activate pro-survival and pro-angiogenic pathways like PI3K/Akt.
General Experimental Workflow for Preclinical Wound Healing Study
The following diagram illustrates a typical workflow for a preclinical study investigating a regenerative therapy in an animal model of dermal wound healing.
Detailed Experimental Protocols
This compound (Thymosin Beta 4) - Phase II Clinical Trial for Venous Stasis Ulcers
-
Study Design: A double-blind, placebo-controlled, dose-response study conducted at eight European sites.[3]
-
Participants: 73 patients with venous stasis ulcers were randomized.[3][5] Inclusion criteria included being between 18 and 79 years of age with at least one stable venous leg ulcer (for at least 6 weeks) with a surface area between 3 and 30 cm².[10]
-
Intervention: Patients were assigned to one of three active treatment groups or a placebo group. The active groups received a topical gel containing Thymosin Beta 4 at concentrations of 0.01%, 0.03%, or 0.1% (w/w). The gel was applied once daily for up to 84 days.[11]
-
Primary Outcome Measures: The primary endpoints were safety, tolerability, and the effectiveness of Tβ4 in promoting wound healing.[10] Efficacy was assessed by measuring the rate of wound closure and the percentage of patients achieving complete healing.[3]
-
Data Collection and Analysis: Wound measurements were taken at baseline and at regular intervals throughout the study. Statistical analysis was performed to compare the healing rates between the different dosage groups and the placebo group.
GHK-Cu - Clinical Study on Skin Regeneration
-
Study Design: A clinical study involving female volunteers to assess the effect of a GHK-Cu containing facial cream on signs of photoaging.[6]
-
Participants: 71 women with mild to advanced signs of photoaging.[6]
-
Intervention: Participants applied a facial cream containing GHK-Cu for 12 weeks.[6]
-
Outcome Measures: The study evaluated changes in skin density and thickness, skin laxity, clarity, fine lines, and wrinkle depth.[6]
-
Data Collection and Analysis: Skin characteristics were measured at baseline and after the 12-week treatment period. Comparisons were made between the baseline and post-treatment measurements to determine the effects of the GHK-Cu cream.
Stem Cell Therapy - Meta-Analysis of Periodontal Regeneration Clinical Trials
-
Study Design: A meta-analysis of 15 randomized controlled clinical trials evaluating the therapeutic effects of stem cells in human periodontal regeneration.[8]
-
Participants: A total of 369 patients with periodontal defects were included across the 15 studies.[8]
-
Intervention: The interventions in the included studies involved the use of various types of stem cells, including both odontogenic (e.g., periodontal ligament, dental pulp) and non-odontogenic (e.g., bone marrow) stem cells, for the regeneration of periodontal tissues.[8] These were often delivered with a scaffold material.[12]
-
Control: The control groups in the individual trials typically received conventional periodontal treatments without the use of stem cells.[8]
-
Outcome Measures: The primary outcomes analyzed were clinical attachment level (CAL), probing depth (PD), radiographic intrabony defect depth, and histomorphometric analysis of mineralized bone.[8]
-
Data Analysis: A meta-analysis was conducted using Stata software to calculate the standardized mean difference (SMD) for the various outcomes, comparing stem cell therapies to conventional treatments.[8]
Guided Tissue Regeneration (GTR) - Meta-Analysis of Periodontal Infra-bony Defect Trials
-
Study Design: A meta-analysis of randomized controlled trials of at least 12 months duration comparing GTR with open flap debridement for the treatment of periodontal infra-bony defects.[13]
-
Participants: Patients with periodontal infra-bony defects were included. Studies focusing on furcation involvements or early-onset diseases were excluded.[13]
-
Intervention: The intervention was Guided Tissue Regeneration, with or without the use of bone graft materials. This involves the placement of a barrier membrane to allow for the selective repopulation of the wound area by periodontal ligament cells.[4]
-
Control: The control treatment was conventional open flap debridement surgery.[13]
-
Primary Outcome Measure: The primary outcome was the gain in clinical attachment.[13]
-
Data Analysis: The results were expressed as weighted mean differences (WMD) with 95% confidence intervals, calculated using random-effects models where significant heterogeneity was detected.[9]
Conclusion
This compound (TB-500) demonstrates significant potential as a therapeutic agent for tissue regeneration, with preclinical and early-phase clinical studies showing promising results in accelerating wound healing. When compared to other regenerative strategies, this compound offers a targeted, molecular approach. GHK-Cu has shown efficacy primarily in the realm of skin aging and regeneration. Stem cell therapy and Guided Tissue Regeneration are more established clinical procedures, particularly in periodontal and bone regeneration, with a larger body of evidence from meta-analyses demonstrating their effectiveness.
Further large-scale, randomized controlled trials are necessary to fully elucidate the clinical efficacy and optimal applications of this compound in various types of tissue injury. However, its multifaceted mechanism of action, including promoting cell migration, angiogenesis, and reducing inflammation, positions it as a strong candidate for future regenerative therapies. Researchers and drug development professionals should consider the specific tissue type and desired regenerative outcome when selecting a therapeutic strategy, with this compound being a particularly promising option for indications where enhanced cell migration and angiogenesis are critical.
References
- 1. Study protocol for periodontal tissue regeneration with a mixture of autologous adipose-derived stem cells and platelet rich plasma: A multicenter, randomized, open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghk-cu and skin peptides (topical) - Skin regeneration and wrinkle reduction | Longevity Protocols [longevity-protocols.com]
- 3. The effect of thymosin treatment of venous ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regeneration of Periodontal Tissues: Guided Tissue Regeneration | Pocket Dentistry [pocketdentistry.com]
- 5. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 6. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinConnect | Study of Thymosin Beta 4 in Patients With Venous Stasis [clinconnect.io]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. completesmilesbv.com.au [completesmilesbv.com.au]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Role of Fequesetide in Actin Dynamics: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the modulation of actin polymerization is critical for advancements in areas ranging from cell biology to therapeutic intervention. This guide provides a comprehensive comparison of Fequesetide, a key actin-binding peptide, with other established modulators of actin dynamics. We present supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways to facilitate a thorough evaluation of this compound's role and potential applications.
This compound is a peptide segment representing the primary actin-binding domain of Thymosin β4 (Tβ4), a ubiquitous protein in mammalian cells that plays a crucial role in sequestering actin monomers (G-actin) and regulating the dynamics of the actin cytoskeleton.[1] By binding to G-actin, this compound and its parent protein Tβ4 prevent the spontaneous polymerization into filamentous actin (F-actin), thereby maintaining a cellular reservoir of actin monomers available for rapid polymerization when required. This function is pivotal in cellular processes such as cell migration, wound healing, and tissue repair.[1][2][3]
Comparative Performance of Actin Polymerization Modulators
To objectively assess the performance of this compound, it is essential to compare its activity with other well-characterized modulators of actin polymerization. These alternatives include agents that either inhibit or promote actin polymerization through different mechanisms.
| Compound | Mechanism of Action | Target | Reported Binding Affinity (Kd) | Effect on Actin Polymerization |
| This compound (Thymosin β4) | Sequesters G-actin monomers | G-actin | 0.7 - 1 µM[4][5] | Inhibits |
| Latrunculin A | Sequesters G-actin monomers | G-actin | ~0.2 µM[6] | Inhibits |
| Jasplakinolide | Stabilizes F-actin and promotes nucleation | F-actin | ~15 nM[7][8] | Promotes/Stabilizes |
| Cytochalasin D | Caps the barbed end of F-actin | F-actin | High affinity (in nM range)[9][10] | Inhibits elongation |
Note: The binding affinity of this compound is inferred from studies on its parent protein, Thymosin β4.
Experimental Protocols
A fundamental technique to quantify the effect of compounds like this compound on actin polymerization is the pyrene-actin polymerization assay . This assay leverages the fluorescence properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon incorporation into F-actin.
Pyrene-Actin Polymerization Assay Protocol
Objective: To measure the kinetics of actin polymerization in the presence and absence of this compound or other modulators.
Materials:
-
Monomeric pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled rabbit skeletal muscle actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound and other test compounds
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
-
Cuvettes
Procedure:
-
Preparation of Actin Monomers: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 1 mg/mL. Leave on ice for 1 hour to depolymerize, then centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay. Determine the actin concentration spectrophotometrically.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing G-buffer, the desired concentration of unlabeled G-actin, and a small percentage (typically 5-10%) of pyrene-labeled G-actin. Add this compound or the alternative compound at the desired final concentration. A control reaction without any test compound should be prepared in parallel.
-
Initiation of Polymerization: Initiate actin polymerization by adding 1/10th the volume of 10x Polymerization Buffer to the reaction mixture. Mix quickly and gently.
-
Fluorescence Measurement: Immediately place the cuvette in the fluorometer and begin recording the fluorescence intensity over time. Measurements should be taken at regular intervals (e.g., every 10-30 seconds) for a duration sufficient to observe the full polymerization curve (lag phase, polymerization phase, and plateau phase).
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The lag time can be determined by extrapolating the steep phase of the curve to the initial baseline. The final fluorescence intensity is proportional to the amount of F-actin at steady state.
Signaling Pathways and Experimental Workflows
This compound, as the active domain of Thymosin β4, is implicated in various signaling pathways that regulate cell migration and wound healing, processes heavily dependent on actin dynamics. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt.
Caption: this compound signaling pathway in cell migration.
The diagram above illustrates a proposed signaling pathway for this compound. Extracellular this compound (or Thymosin β4) can interact with cell surface receptors, leading to the activation of the PI3K/Akt pathway, a central regulator of cell survival and migration. Concurrently, intracellular this compound directly sequesters G-actin monomers. The controlled release of these monomers, potentially influenced by signaling events, provides the building blocks for the rapid actin polymerization required for cell motility and wound repair.
Caption: Experimental workflow for the pyrene-actin assay.
This workflow diagram outlines the key steps in the pyrene-actin polymerization assay, a robust method for quantifying the effects of this compound and other compounds on the kinetics of actin assembly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejdent.org [ejdent.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Latrunculin A | Actin inhibitor | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Jasplakinolide | Actin | Tocris Bioscience [tocris.com]
- 9. Interaction of cytochalasin D with actin filaments in the presence of ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fequesetide in a Laboratory Setting
For Research Use Only. Not for human use.
Fequesetide is a peptide segment of the protein thymosin β4, utilized in laboratory research for its role in actin binding, cell migration, and wound healing.[1][2][3] Proper disposal of unused, expired, or contaminated this compound is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. As an investigational compound, this compound waste must be managed in accordance with federal and local regulations for chemical and biomedical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4] In the case of spills, use absorbent materials to contain the substance and clean the area with a suitable disinfectant. All materials used in the cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated materials must adhere to the guidelines for chemical and investigational drug waste. This typically involves segregation, labeling, and disposal through a certified hazardous waste management service.
-
Segregation of Waste:
-
Solid Waste: Unused or expired lyophilized this compound powder, as well as materials contaminated with it (e.g., weigh boats, pipette tips, gloves), should be placed in a designated, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container clearly labeled for aqueous chemical waste. Do not pour this compound solutions down the drain.[4][5]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[6][7]
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
-
Ensure the container is kept closed except when adding waste.
-
-
Storage and Collection:
-
Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated by soaking in a suitable laboratory detergent and then thoroughly rinsed. For highly sensitive work, an acid bath may be considered.[11]
-
Quantitative Data for this compound
For easy reference, the following table summarizes key chemical properties of this compound.
| Property | Value |
| CAS Number | 476014-70-7 |
| Molecular Formula | C36H66N10O13 |
| Molecular Weight | 847.0 g/mol |
| Amino Acid Sequence | Leu-Lys-Lys-Thr-Glu-Thr-Gln |
(Source: PubChem CID 10169788)[12]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the general workflow for handling this compound in a research setting and the logical steps for its proper disposal.
Caption: General laboratory workflow for this compound from reception to waste generation.
Caption: Step-by-step disposal pathway for different this compound waste streams.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. intelligenthq.com [intelligenthq.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. peptiderecon.com [peptiderecon.com]
- 12. This compound | C36H66N10O13 | CID 10169788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Fequesetide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Fequesetide. As a biologically active peptide, derived from Thymosin beta 4, proper safety measures are imperative to ensure the well-being of laboratory personnel and the integrity of research. While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following guidelines are based on the safety data for its parent compound, Thymosin beta 4, and established best practices for handling potent synthetic peptides.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE for various handling procedures.
| Operation | Required Personal Protective Equipment |
| Weighing Lyophilized Powder | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles with Side Shields- Particulate Respirator (e.g., N95) |
| Reconstituting the Peptide | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles with Side Shields |
| Handling Solutions | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles |
| Cleaning Spills | - Chemical-Resistant Gloves (e.g., Nitrile)- Disposable Gown- Safety Goggles- Face Shield (if splash risk is high) |
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan is essential to minimize exposure and prevent contamination.
Handling the Lyophilized Powder
-
Preparation : Before handling, allow the sealed vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the powder.
-
Weighing : Conduct all weighing procedures within a chemical fume hood or a ventilated enclosure to prevent the inhalation of airborne particles.[1] Use an analytical balance with a draft shield.
-
Personal Protective Equipment : At a minimum, wear a lab coat, safety goggles with side shields, and disposable nitrile gloves. For weighing larger quantities or if there is a risk of aerosolization, a particulate respirator (e.g., N95) is strongly recommended.[1]
-
Transfer : Use appropriate tools, such as anti-static spatulas, to transfer the powder. Minimize the creation of dust.
-
Storage : After weighing, tightly reseal the vial and store it at the recommended temperature, typically -20°C or colder for long-term storage.
Reconstituting and Handling Solutions
-
Solvent Selection : Reconstitute this compound using a sterile, appropriate solvent as recommended by the supplier or determined by experimental protocols.
-
Procedure : Add the solvent slowly to the vial to avoid splashing. Gently swirl or pipette to dissolve the peptide completely. Sonication can be used to aid dissolution if necessary.
-
Personal Protective Equipment : Wear a lab coat, safety goggles, and nitrile gloves during reconstitution and subsequent handling of the solution.
-
Storage of Solutions : Store reconstituted this compound solutions in clearly labeled, sealed vials at the appropriate temperature. For short-term storage, 2-8°C may be suitable, while for long-term storage, freezing at -20°C or -80°C in single-use aliquots is recommended to avoid repeated freeze-thaw cycles.
Disposal Plan
All materials contaminated with this compound, including unused solutions, empty vials, and contaminated PPE, must be disposed of as chemical waste.
-
Waste Segregation : Collect all this compound-contaminated waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste : This includes used vials, pipette tips, gloves, and any other contaminated disposable labware. Place these items in a dedicated chemical waste bag or container.
-
Liquid Waste : Collect unused or waste solutions of this compound in a sealed, compatible container labeled as hazardous chemical waste. Do not dispose of this compound solutions down the drain.[2]
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[2] Incineration is a common method for the disposal of peptide-based waste.[2]
Spill and Decontamination Protocol
In the event of a spill, follow these procedures to ensure safety and thorough decontamination.
-
Evacuate and Secure : Alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE : Before cleaning, put on the appropriate PPE, including chemical-resistant gloves, a disposable gown, and safety goggles. A face shield may be necessary for larger spills.
-
Contain the Spill : For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth or absorbent pads to avoid making the powder airborne.
-
Decontaminate : Clean the spill area with an enzymatic detergent solution, followed by a 10% bleach solution. Allow for adequate contact time. Finally, rinse the area with water.
-
Dispose of Waste : Collect all cleaning materials and contaminated items in a hazardous waste container for proper disposal.
This compound Handling Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
